1-(2,4-Dimethylphenyl)Piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-3-4-12(11(2)9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIMBVCRNZHCRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143830 | |
| Record name | 1-(2,4-Xylyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-76-9 | |
| Record name | 1-(2,4-Dimethylphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Xylyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4-Xylyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-xylyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2,4-Xylyl)piperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3VEQ8BX57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2,4-Dimethylphenyl)piperazine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,4-Dimethylphenyl)piperazine is a substituted N-arylpiperazine, a chemical scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential pharmacological relevance of this compound. Detailed experimental protocols for a plausible synthetic route via Buchwald-Hartwig amination are provided, along with a summary of its known physical and chemical characteristics. While specific biological data for this compound is limited, the known bioactivities of the broader N-arylpiperazine class are discussed to highlight its potential areas of application.
Introduction
The N-arylpiperazine moiety is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents with applications in oncology, neuroscience, and infectious diseases. The substitution pattern on both the phenyl ring and the piperazine nitrogen atoms allows for the fine-tuning of pharmacological and pharmacokinetic properties. The title compound, this compound, features a 2,4-dimethylphenyl (or xylyl) group attached to one of the piperazine nitrogens, a structural motif that can influence receptor binding and metabolic stability. This guide aims to be a valuable resource for researchers interested in the synthesis and evaluation of this and related compounds.
Synthesis of this compound
The most versatile and widely adopted method for the synthesis of N-arylpiperazines is the palladium-catalyzed Buchwald-Hartwig amination.[1][2] This cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
The synthesis of this compound can be efficiently achieved by the reaction of 2-bromo-1,3-dimethylbenzene (2-bromoxylene) with an excess of piperazine to minimize the formation of the double-arylated side product. To ensure mono-arylation, it is common practice to use a large excess of piperazine or to use N-Boc-piperazine followed by deprotection.[3] The following scheme illustrates the direct coupling approach.
Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₈N₂ | [4][5] |
| Molecular Weight | 190.28 g/mol | [4][5] |
| CAS Number | 1013-76-9 | [4][5] |
| Appearance | Clear, slightly colored liquid | [6] |
| Boiling Point | 153 °C at 10 mmHg | [4][5] |
| Density | 1.013 g/cm³ | [6] |
| Refractive Index | 1.553-1.555 | [6] |
| pKa | 9.00 ± 0.10 (Predicted) | [6] |
| Purity | >98.0% (GC) | [4][7] |
Experimental Protocols
Synthesis of this compound via Buchwald-Hartwig Amination[3][8]
This protocol is a general procedure and may require optimization for this specific substrate combination.
Materials:
-
2-Bromo-1,3-dimethylbenzene
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 eq), the phosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Add 2-bromo-1,3-dimethylbenzene (1.0 eq) and piperazine (1.5 eq) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
References
- 1. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. This compound , >98.0%(GC)(T) , 1013-76-9 - CookeChem [cookechem.com]
- 6. mdpi.com [mdpi.com]
- 7. labsolu.ca [labsolu.ca]
An In-depth Technical Guide to the Mechanism of Action of (2,4-Dimethylphenyl)piperazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The query "1-(2,4-Dimethylphenyl)piperazine" is chemically ambiguous and can refer to several distinct compounds with markedly different pharmacological profiles. This technical guide addresses this ambiguity by providing a detailed analysis of the two most pharmacologically significant and researched compounds that fall under this structural description: the multimodal antidepressant Vortioxetine (1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine) and the nicotinic acetylcholine receptor agonist 1,1-Dimethyl-4-phenylpiperazinium (DMPP) . A third, simpler compound, this compound, is primarily a chemical intermediate with limited direct pharmacological action and will be briefly discussed for clarity.
This document synthesizes the current understanding of the mechanisms of action for Vortioxetine and DMPP, presenting quantitative pharmacological data, outlining their respective signaling pathways, and providing overviews of relevant experimental methodologies.
Disambiguation of "this compound"
The chemical name "this compound" can be interpreted in multiple ways, leading to confusion. The three primary compounds of relevance are:
-
This compound: A simple arylpiperazine. Its primary role in the scientific literature is as a synthetic precursor or intermediate in the development of more complex molecules. Direct pharmacological data on its mechanism of action is scarce.
-
Vortioxetine (1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine): A well-characterized, clinically approved multimodal antidepressant. Its complex structure includes a 2,4-dimethylphenyl group linked via a sulfur bridge to a phenylpiperazine moiety. Its mechanism of action is centered on the modulation of the serotonin system.
-
1,1-Dimethyl-4-phenylpiperazinium (DMPP): While the phenyl group is not dimethyl-substituted, the piperazine ring is. Given the search term ambiguity, it is a relevant compound to discuss. DMPP is a classic pharmacological tool used to study nicotinic acetylcholine receptors (nAChRs), particularly in autonomic ganglia.
This guide will focus on Vortioxetine and DMPP due to the extensive available data on their mechanisms of action.
Vortioxetine: A Multimodal Serotonin Modulator
Vortioxetine is an antidepressant with a complex and unique mechanism of action that goes beyond simple serotonin reuptake inhibition. It engages multiple serotonin receptor subtypes, leading to a broad modulation of the serotonergic system and downstream effects on other neurotransmitter systems.
Receptor Binding and Functional Activity
Vortioxetine exhibits high affinity for the serotonin transporter (SERT) and several serotonin (5-HT) receptors. Its pharmacological profile is characterized by a combination of transporter inhibition, receptor antagonism, partial agonism, and full agonism.
| Target | Binding Affinity (Ki, nM) | Functional Activity |
| Serotonin Transporter (SERT) | 1.6 | Inhibition (IC50 = 5.4 nM)[1][2] |
| 5-HT3A Receptor | 3.7 | Antagonist[1][2][3] |
| 5-HT1A Receptor | 15 | Agonist[1][2][3] |
| 5-HT7 Receptor | 19 | Antagonist[1][2][3] |
| 5-HT1B Receptor | 33 | Partial Agonist[1][2][3] |
| 5-HT1D Receptor | 54 | Antagonist[1][2] |
| Norepinephrine Transporter (NET) | 113 | Weak Inhibition[2] |
Downstream Signaling Pathways
Vortioxetine's multimodal action on the serotonin system leads to a complex modulation of downstream neurotransmitter systems, most notably glutamate and GABA.[4][5] This is thought to contribute to its therapeutic effects on both mood and cognitive symptoms in depression.
The primary mechanism involves the modulation of GABAergic interneurons that, in turn, regulate the activity of glutamatergic pyramidal neurons in cortical and hippocampal regions.[6]
-
5-HT3 Receptor Antagonism: 5-HT3 receptors are located on GABAergic interneurons. By blocking these receptors, vortioxetine reduces the excitatory tone on these interneurons, leading to their disinhibition. This, in turn, reduces the inhibitory GABAergic input onto downstream glutamatergic neurons, ultimately increasing glutamate release.[7][8]
-
5-HT1A Receptor Agonism: Activation of 5-HT1A receptors, which can be located on both pyramidal neurons and GABAergic interneurons, generally has an inhibitory effect on neuronal firing. Vortioxetine's agonism at these receptors contributes to the overall modulation of neuronal excitability in these circuits.[9]
-
SERT Inhibition: By blocking the reuptake of serotonin, vortioxetine increases the synaptic concentration of 5-HT, thereby amplifying its effects at various postsynaptic and presynaptic receptors.
Experimental Protocols
This protocol provides a general framework for determining the binding affinity (Ki) of vortioxetine for its target receptors.
-
Objective: To determine the inhibitory constant (Ki) of vortioxetine at various serotonin receptors and the serotonin transporter.
-
Materials:
-
Membrane preparations from cells stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT3A) or from brain tissue.
-
A specific radioligand for each target (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-GR65630 for 5-HT3).
-
Vortioxetine solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparations with the radioligand and varying concentrations of vortioxetine in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of vortioxetine that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This technique is used to measure extracellular levels of neurotransmitters in the brains of freely moving animals following administration of vortioxetine.
-
Objective: To quantify changes in extracellular serotonin, glutamate, and GABA in specific brain regions (e.g., prefrontal cortex, hippocampus) after vortioxetine administration.
-
Procedure:
-
Surgically implant a microdialysis probe into the target brain region of an anesthetized rat.
-
After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect dialysate samples at regular intervals before and after systemic administration of vortioxetine.
-
Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
-
1,1-Dimethyl-4-phenylpiperazinium (DMPP): A Nicotinic Acetylcholine Receptor Agonist
DMPP is a synthetic compound that acts as a selective agonist at nicotinic acetylcholine receptors (nAChRs), particularly the ganglionic subtype.[5] It is widely used as a pharmacological tool to investigate the roles of these receptors in various physiological processes.
Receptor Binding and Functional Activity
DMPP's primary mechanism of action is the stimulation of nAChRs, which are ligand-gated ion channels. Its selectivity for different nAChR subtypes is a key aspect of its pharmacological profile.
| Target | Functional Activity |
| Ganglionic nAChRs (e.g., α3β4) | Agonist; stimulates autonomic ganglia.[10] |
| Neuronal nAChRs (e.g., α4β2, α7) | Agonist; activity on various central nAChR subtypes.[10] |
| Muscle nAChRs | Weak agonist activity.[5] |
A study on porcine pars intermedia cells demonstrated that DMPP induces a dose-dependent elevation in intracellular calcium with an EC50 of 6 µM.[1]
Downstream Signaling Pathways
The activation of nAChRs by DMPP initiates a cascade of intracellular events, including ion influx and the activation of downstream signaling pathways.
-
Ion Channel Activation and Calcium Influx: Binding of DMPP to nAChRs opens the ion channel, leading to an influx of cations, primarily Na+ and Ca2+.[7] This causes membrane depolarization, which can further trigger the opening of voltage-gated calcium channels (VGCCs), leading to a more substantial increase in intracellular calcium.[7]
-
Anti-inflammatory Signaling: In immune cells such as monocytes and macrophages, DMPP has been shown to exert anti-inflammatory effects. This is mediated through the activation of a signaling pathway involving Phosphatidylinositol 3-kinase (PI3K) and Phospholipase C (PLC).[11] Activation of this pathway can lead to the inhibition of pro-inflammatory cytokine release, such as Tumor Necrosis Factor-alpha (TNF-α).
Experimental Protocols
This protocol outlines a method to assess the anti-inflammatory effects of DMPP by measuring its impact on TNF-α release from lipopolysaccharide (LPS)-stimulated monocytes.
-
Objective: To quantify the inhibitory effect of DMPP on TNF-α secretion from activated human monocytes.
-
Materials:
-
Isolated human peripheral blood monocytes or a monocytic cell line (e.g., THP-1).
-
Lipopolysaccharide (LPS) from E. coli.
-
DMPP solutions of varying concentrations.
-
Cell culture medium (e.g., RPMI 1640).
-
Human TNF-α ELISA kit.
-
-
Procedure:
-
Culture the monocytes in 96-well plates.
-
Pre-incubate the cells with different concentrations of DMPP for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate for a further period (e.g., 4-24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a sandwich ELISA according to the manufacturer's instructions.
-
Determine the IC50 of DMPP for TNF-α inhibition.
-
This in vivo assay can be used to investigate the effects of DMPP on blood vessel formation.
-
Objective: To assess the pro- or anti-angiogenic effects of DMPP.
-
Materials:
-
Fertilized chicken eggs.
-
DMPP solutions of varying concentrations.
-
Sterile filter paper or sponges.
-
Incubator.
-
Stereomicroscope.
-
-
Procedure:
-
Incubate fertilized eggs for 3-4 days.
-
Create a small window in the eggshell to expose the chorioallantoic membrane (CAM).
-
Apply a sterile filter paper or sponge soaked with DMPP solution or vehicle control onto the CAM.
-
Reseal the window and continue incubation for another 2-3 days.
-
Observe and quantify the formation of new blood vessels around the application site using a stereomicroscope.
-
The angiogenic response can be scored based on the number, length, and density of newly formed vessels.
-
Conclusion
The term "this compound" encompasses compounds with diverse and complex mechanisms of action. Vortioxetine stands out as a multimodal antidepressant that finely tunes the serotonin system and downstream glutamatergic and GABAergic pathways. In contrast, DMPP serves as a valuable pharmacological probe for investigating the function of nicotinic acetylcholine receptors, with significant implications for understanding autonomic neurotransmission and neuro-inflammation. For researchers and drug development professionals, precise chemical nomenclature is paramount to accurately identify and characterize the pharmacological properties of these and other related molecules. This guide provides a foundational understanding of the distinct mechanisms of action for these two key compounds, supported by quantitative data and an overview of relevant experimental approaches.
References
- 1. Calcium influx through neuronal-type nicotinic acetylcholine receptors present on the neuroendocrine cells of the porcine pars intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-affinity relationships of a unique nicotinic ligand: N(1)-dimethyl-N(4)-phenylpiperazinium iodide (DMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): modifying serotonin's downstream effects on glutamate and GABA (gamma amino butyric acid) release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): modifying serotonin’s downstream effects on glutamate and GABA (gamma amino butyric acid) release | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Vortioxetine Treatment Reverses Subchronic PCP Treatment-Induced Cognitive Impairments: A Potential Role for Serotonin Receptor-Mediated Regulation of GABA Neurotransmission [frontiersin.org]
- 7. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of 5-HT3 receptors in the action of vortioxetine in rat brain: Focus on glutamatergic and GABAergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonergic modulation of glutamate neurotransmission as a strategy for treating depression and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyphenylpiperazinium, a nicotinic receptor agonist, downregulates inflammation in monocytes/macrophages through PI3K and PLC chronic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2,4-Dimethylphenyl)piperazine: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-Dimethylphenyl)piperazine is a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmacologically active compounds, most notably the multimodal antidepressant Vortioxetine. Understanding the chemical and physical properties, synthesis, and biological context of this compound is crucial for researchers and scientists working on the development of new therapeutics targeting the central nervous system. This technical guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols, and the signaling pathways associated with its biological targets.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonym(s) | 1-(2,4-Xylyl)piperazine | [1] |
| CAS Number | 1013-76-9 | [2] |
| Molecular Formula | C₁₂H₁₈N₂ | [2] |
| Molecular Weight | 190.28 g/mol | [2] |
| Physical State | Liquid | [2] |
| Color | Clear to slightly colored | [2] |
| Boiling Point | 153 °C at 10 mmHg | [2][3] |
| Density | 1.013 g/cm³ | [3] |
| Refractive Index | 1.553-1.555 | [3] |
| pKa | 9.00 ± 0.10 (Predicted) | [3] |
| Solubility | Based on the general solubility of piperazine, it is expected to be soluble in water and polar organic solvents such as ethanol and methanol.[4] | N/A |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are critical for its practical application in a laboratory setting.
Synthesis of this compound
The synthesis of this compound can be achieved through the nucleophilic substitution reaction between 2,4-dimethylaniline and a piperazine derivative or by reacting 1-chloro-2,4-dimethylbenzene with piperazine. A common laboratory-scale synthesis is outlined below, based on procedures described in various patents.[5][6][7][8]
Reaction:
Materials:
-
2,4-Dimethylaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Diethylene glycol)
-
A non-nucleophilic base (e.g., Sodium carbonate or Potassium carbonate)
-
Hydrochloric acid (for salt formation and purification)
-
Sodium hydroxide (for neutralization)
-
Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dimethylaniline, bis(2-chloroethyl)amine hydrochloride, and the high-boiling point solvent.
-
Add the non-nucleophilic base to the mixture.
-
Heat the reaction mixture to reflux (typically between 110-150 °C) and maintain for several hours (e.g., 24-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with hydrochloric acid.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove unreacted starting materials and non-basic byproducts.
-
Basify the aqueous layer with a sodium hydroxide solution until a pH of >10 is reached.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
Purification
The crude product can be purified by vacuum distillation or column chromatography.
Vacuum Distillation:
-
Set up a distillation apparatus for vacuum distillation.
-
Heat the crude product under reduced pressure.
-
Collect the fraction that distills at approximately 153 °C at 10 mmHg.[2][3]
Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Elute the column with a solvent system such as a gradient of ethyl acetate in hexane or dichloromethane/methanol.
-
Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the identification and purity assessment of this compound.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[9]
-
Injector Temperature: 250 °C.[9]
-
Injection Mode: Splitless or split.[9]
-
Oven Temperature Program:
-
Mass Spectrometry Conditions:
High-Performance Liquid Chromatography (HPLC):
HPLC can be used for both qualitative and quantitative analysis. Due to the lack of a strong chromophore, derivatization or the use of a detector other than UV-Vis (like an Evaporative Light Scattering Detector - ELSD) might be necessary for high sensitivity.[11]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid. A typical gradient could be:
-
Start with 10-20% acetonitrile.
-
Ramp up to 90-95% acetonitrile over 10-15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detector: UV at a low wavelength (e.g., 210-230 nm) or an ELSD.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are essential for structural confirmation.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Expected signals would include aromatic protons in the 6.8-7.2 ppm region, piperazine protons (typically two broad signals or multiplets between 2.5 and 3.5 ppm), and two singlets for the methyl groups around 2.2-2.4 ppm.
-
¹³C NMR: Expected signals would include aromatic carbons (115-150 ppm), piperazine carbons (45-55 ppm), and methyl carbons (17-21 ppm).
Biological Activity and Signaling Pathways
The primary pharmacological significance of this compound is its role as a direct precursor to Vortioxetine , a multimodal antidepressant. The therapeutic effects of Vortioxetine are attributed to its complex mechanism of action, which involves the modulation of multiple serotonin (5-HT) targets.
Mechanism of Action of Vortioxetine
Vortioxetine's multimodal activity includes:
-
Serotonin (5-HT) Transporter (SERT) Inhibition: Like selective serotonin reuptake inhibitors (SSRIs), Vortioxetine blocks the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors.[4][5]
-
5-HT₁A Receptor Agonism: It acts as an agonist at 5-HT₁A receptors, which are inhibitory autoreceptors. Activation of these receptors can lead to a reduction in the firing rate of serotonin neurons and an increase in downstream dopamine and norepinephrine levels in certain brain regions.[4][5]
-
5-HT₃ Receptor Antagonism: Vortioxetine is an antagonist at 5-HT₃ receptors. These receptors are ligand-gated ion channels, and their blockade is thought to contribute to the pro-cognitive effects of the drug and may also reduce nausea, a common side effect of serotonergic agents.[4][5]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by the targets of Vortioxetine.
Caption: Serotonin Transporter (SERT) Inhibition by Vortioxetine.
Caption: 5-HT₁A Receptor Signaling Pathway.
Caption: 5-HT₃ Receptor Signaling Pathway.
Conclusion
This compound is a fundamentally important molecule in the synthesis of the novel antidepressant Vortioxetine. Its chemical and physical properties are well-defined, and various synthetic and analytical methods are available for its preparation and characterization. A thorough understanding of this compound and its associated biological targets provides a solid foundation for researchers and drug development professionals in the field of neuroscience and medicinal chemistry. The multimodal mechanism of action of its primary derivative, Vortioxetine, highlights the evolving landscape of psychopharmacology, moving towards more sophisticated and targeted therapeutic strategies.
References
- 1. This compound , >98.0%(GC)(T) , 1013-76-9 - CookeChem [cookechem.com]
- 2. This compound CAS#: 1013-76-9 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. US10562872B2 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents [patents.google.com]
- 5. WO2017137048A1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents [patents.google.com]
- 6. EP3414231B1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents [patents.google.com]
- 7. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(2,4-Dimethylphenyl)piperazine (CAS 1013-76-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,4-Dimethylphenyl)piperazine, with CAS number 1013-76-9, is a substituted piperazine derivative that has garnered significant attention in medicinal chemistry and pharmaceutical development. It serves as a crucial building block and key intermediate in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its significant role in the development of novel therapeutics, particularly the multimodal antidepressant Vortioxetine. The document aims to be a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
Piperazine and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, forming the core scaffold of many approved drugs.[1] this compound belongs to the phenylpiperazine class and has emerged as a compound of interest primarily due to its role as a precursor in the synthesis of complex pharmaceutical agents.[2][3][4][5] Its structural features allow for further chemical modifications, making it a versatile intermediate in the design of novel drug candidates targeting the central nervous system.[6][7] This guide will delve into the technical details of this compound, providing a foundational understanding for its application in research and drug development.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.
| Property | Value | Reference |
| CAS Number | 1013-76-9 | [8] |
| Molecular Formula | C12H18N2 | [8] |
| Molecular Weight | 190.28 g/mol | [8] |
| Appearance | Clear slightly colored liquid | [9] |
| Boiling Point | 153°C/10mmHg | [8][10] |
| Density | 1.0130 g/cm³ | [9] |
| Refractive Index | 1.553-1.555 | [9] |
| pKa | 9.00 ± 0.10 (Predicted) | [9] |
| EINECS Number | 213-797-7 | [10] |
| MDL Number | MFCD00023127 | [8] |
Synthesis of this compound
The synthesis of this compound is a critical step in the production of more complex molecules. Several synthetic routes have been reported, primarily in patent literature, focusing on the formation of the piperazine ring and its attachment to the dimethylphenyl moiety.
General Synthetic Approaches
The synthesis of phenylpiperazine derivatives can be achieved through various methods, including the N-arylation of piperazine or the construction of the piperazine ring on a pre-existing aniline derivative.[2][4] Common strategies involve nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.[2][5]
Detailed Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes a common method for the synthesis of this compound.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2,4-Dimethylaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
High-boiling point solvent (e.g., diethylene glycol methyl ether)
-
Base (e.g., sodium carbonate)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., sodium sulfate)
Procedure:
-
A mixture of 2,4-dimethylaniline and bis(2-chloroethyl)amine hydrochloride is prepared in a high-boiling point solvent.[3]
-
The reaction mixture is heated to a high temperature (e.g., 130°C) and stirred for an extended period (e.g., 3 days).[3]
-
After cooling, water is added to the mixture.[3]
-
The pH is adjusted with a base to neutralize the hydrochloride salt and facilitate the extraction of the product.
-
The aqueous layer is extracted multiple times with an organic solvent.
-
The combined organic layers are washed with brine, dried over a drying agent, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be further purified by distillation or chromatography.
Role in Drug Development: Precursor to Vortioxetine
The primary significance of this compound in the pharmaceutical industry is its role as a key intermediate in the synthesis of Vortioxetine (Lu AA21004).[3][11] Vortioxetine is a multimodal antidepressant that acts as a serotonin reuptake inhibitor and modulates the activity of several serotonin receptors.[11][12]
Synthesis of Vortioxetine from this compound
The synthesis of Vortioxetine involves the coupling of this compound with a suitable aryl halide, typically in the presence of a palladium catalyst.
General Workflow:
Caption: General workflow for the synthesis of Vortioxetine.
A common synthetic route involves the S-arylation of 2,4-dimethylthiophenol followed by reduction of a nitro group to an aniline, which is then converted to Vortioxetine.[3][13] An alternative and widely cited method is the palladium-catalyzed coupling of a Boc-protected piperazine derivative with 2-bromoiodobenzene, followed by reaction with 2,4-dimethylthiophenol and subsequent deprotection.[3][13]
Pharmacological Context
While this compound itself is primarily an intermediate, its core phenylpiperazine structure is associated with a range of pharmacological activities. Phenylpiperazines are known to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors.[14]
The pharmacological profile of its most notable derivative, Vortioxetine, provides insight into the potential biological targets of related structures. Vortioxetine exhibits a multimodal mechanism of action, which includes:[11][12]
-
Serotonin (5-HT) Transporter (SERT) Inhibition: Potently blocks the reuptake of serotonin.[11]
-
5-HT1A Receptor Agonism: Acts as an agonist at this receptor.[11]
-
5-HT1B Receptor Partial Agonism: Shows partial agonist activity.[11]
-
5-HT3 and 5-HT7 Receptor Antagonism: Functions as an antagonist at these receptors.[11]
This complex pharmacology is believed to contribute to its efficacy in treating major depressive disorder and its potential cognitive-enhancing effects.[12][15]
Signaling Pathway Context:
Caption: Multimodal mechanism of action of Vortioxetine.
Analytical Methods
The analysis of piperazine derivatives, including this compound, typically involves standard chromatographic and spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the identification and quantification of volatile and thermally stable piperazine derivatives.[16]
-
High-Performance Liquid Chromatography (HPLC): A versatile method for the analysis of piperazine compounds, often coupled with UV or mass spectrometry detectors for enhanced sensitivity and selectivity.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation and confirmation of the synthesized compound.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
Conclusion
This compound is a valuable chemical entity in the field of medicinal chemistry, primarily serving as a key building block in the synthesis of the multimodal antidepressant Vortioxetine. Its synthesis is well-documented in patent literature, providing robust methods for its preparation. While the compound itself is not an active pharmaceutical ingredient, its phenylpiperazine core is a well-established pharmacophore. A thorough understanding of the synthesis, properties, and analytical methods for this compound is crucial for researchers and professionals involved in the development of novel therapeutics targeting the central nervous system. This guide provides a consolidated resource of technical information to support such endeavors.
References
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. EP3414231B1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents [patents.google.com]
- 3. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 4. WO2017137048A1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents [patents.google.com]
- 5. US10562872B2 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents [patents.google.com]
- 6. Buy 1-(2,3-Dimethylphenyl)piperazine hydrochloride | 1203-64-1 [smolecule.com]
- 7. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 1013-76-9 [chemicalbook.com]
- 9. This compound CAS#: 1013-76-9 [m.chemicalbook.com]
- 10. This compound , >98.0%(GC)(T) , 1013-76-9 - CookeChem [cookechem.com]
- 11. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride | 960203-28-5 | Benchchem [benchchem.com]
- 13. EP2981520A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 14. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 15. 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl]piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of cognitive impairment - Patent US-9125908-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Substituted Phenylpiperazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The substituted phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of the diverse pharmacological activities of this class of molecules, with a focus on their interactions with key physiological targets. This document summarizes quantitative biological data, details common experimental methodologies, and visualizes relevant signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.
I. Core Biological Activities and Structure-Activity Relationships
Substituted phenylpiperazines exhibit a broad spectrum of biological activities, primarily attributed to their ability to modulate the function of various G-protein coupled receptors (GPCRs) and other critical cellular targets. The nature and position of substituents on the phenyl ring, as well as modifications to the piperazine nitrogen, profoundly influence the potency, selectivity, and intrinsic activity of these compounds.
Modulation of Dopamine Receptors
A significant number of substituted phenylpiperazines target dopamine receptors, particularly the D2 and D3 subtypes, which are implicated in various neurological and psychiatric disorders. Structure-activity relationship (SAR) studies have revealed key features for achieving high affinity and selectivity.
Table 1: Binding Affinities (Ki) of Substituted Phenylpiperazines for Dopamine Receptors
| Compound ID | Phenyl Ring Substitution | Other Substituents | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity | Reference |
| 1 | 2-OCH₃ | 4-(4-carboxamidobutyl) | <10 | <10 | ~3-fold enhancement at D3 vs. unsubstituted phenyl | [1] |
| 2 | 3-CF₃ | 4-(4-carboxamidobutyl) | <10 | <10 | 56 | [1] |
| 3a | 2-F | - | 349-7522 | 96-1413 | 1.0-7.5 | [2] |
| 6a | 2-F | 4-(4-(thiophen-3-yl)benzamido)butyl | >400-fold D3 selective | 1.4 | >400 | [2] |
| 7a | 2-F | 4-(4-(thiazol-4-yl)benzamido)butyl | - | 2.5-31 | 73-1390 | [2] |
| Coumarin Derivative 1 | Unsubstituted | 7-(3-(...propoxy))coumarin | In nanomolar range | In nanomolar range | D2 > D3 | [3] |
Note: This table presents a selection of data from the cited literature and is not exhaustive. Ki values can vary based on experimental conditions.
Modulation of Serotonin Receptors
Phenylpiperazine derivatives are well-known for their interactions with various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C. This has led to their investigation for the treatment of depression, anxiety, and other mood disorders.
Table 2: Binding Affinities (Ki) and Functional Data (EC50/IC50) of Substituted Phenylpiperazines for Serotonin Receptors
| Compound ID | Phenyl Ring Substitution | Receptor | Ki (nM) | Functional Assay | Value (nM) | Reference |
| FG-7 | 2-(4,5-dihydrothiazol-2-yl) | 5-HT1A | 54 | [³⁵S]GTPγS | EC₅₀ in sub-micromolar to micromolar range | [4] |
| FG-16 | Unsubstituted with norbornene scaffold | 5-HT1A | 25 | [³⁵S]GTPγS | EC₅₀ in sub-micromolar to micromolar range | [4] |
| FG-18 | Unsubstituted with norbornene scaffold | 5-HT2C | 17 | - | - | [4] |
| FG-8 | 3-(4,5-dihydrothiazol-2-yl) | 5-HT2C | 46 | - | - | [4] |
| 5j | N/A | 5-HT₃ | - | [¹⁴C]guanidinium uptake | Agonist, EC₅₀ similar to quipazine | [5] |
| 5b | N/A | 5-HT₃ | - | [¹⁴C]guanidinium uptake | Partial Agonist, EC₅₀ ~0.25 | [5] |
| 5c | N/A | 5-HT₃ | - | [¹⁴C]guanidinium uptake | Antagonist, IC₅₀ ~8 | [5] |
Note: This table presents a selection of data from the cited literature and is not exhaustive. Values can vary based on experimental conditions.
Anticancer Activity
Recent research has highlighted the potential of substituted phenylpiperazines as anticancer agents. Their mechanisms of action are diverse and can involve the inhibition of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR) and the induction of apoptosis.
Table 3: Cytotoxicity (IC50) of Phenylpiperazine Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| PCC | SNU-475 (Human Liver Cancer) | Induction of apoptosis | 6.98 | [6] |
| PCC | SNU-423 (Human Liver Cancer) | Induction of apoptosis | 7.76 | [6] |
| 3p | A549 (Human Lung Carcinoma) | EGFR Inhibition | In nanomolar range | [7] |
Note: PCC stands for (2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone as designated in the cited study.
II. Key Signaling Pathways
The biological effects of substituted phenylpiperazines are mediated through their modulation of intricate signaling cascades. Understanding these pathways is crucial for rational drug design and for predicting the pharmacological profile of novel compounds.
Dopamine Receptor Signaling
Dopamine receptors are GPCRs that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase, while D2-like receptors couple to Gαi/o to inhibit it.
Serotonin Receptor Signaling
Serotonin receptors are a large family of GPCRs (with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel). They are coupled to various G-proteins, leading to diverse downstream effects. For example, the 5-HT1A receptor is coupled to Gαi/o, leading to the inhibition of adenylyl cyclase, while the 5-HT2A receptor is coupled to Gαq/11, activating the phospholipase C pathway.
EGFR Signaling and Apoptosis in Cancer
In the context of cancer, some phenylpiperazine derivatives have been shown to inhibit the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[7] Furthermore, these compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6]
III. Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to evaluate the biological activity of substituted phenylpiperazines.
Radioligand Binding Assay for Dopamine Receptors
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for dopamine D2 or D3 receptors.[8][9]
Materials:
-
Membrane preparations from cells stably expressing human dopamine D2 or D3 receptors.
-
Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).
-
Unlabeled competitor (test compound).
-
Non-specific binding determinant (e.g., Haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a concentration close to its Kd.
-
Total Binding: Wells containing only assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Wells containing assay buffer, radioligand, membrane preparation, and a high concentration of the non-specific binding determinant.
-
Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate for 60-120 minutes at room temperature with gentle agitation.[8]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.[8]
-
Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][10][11][12][13]
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compound (substituted phenylpiperazine).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well flat-bottom sterile culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11][12]
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value of the test compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. atcc.org [atcc.org]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on the Pharmacology and Toxicology of 1-(2,4-Dimethylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct research has been published on the specific pharmacological and toxicological properties of 1-(2,4-Dimethylphenyl)piperazine as a standalone agent. Much of the available data is extrapolated from studies on structurally related phenylpiperazine derivatives or from safety data sheets for the chemical itself. This guide synthesizes the available information to provide a comprehensive overview for research and development purposes.
Introduction
This compound is a chemical compound featuring a piperazine ring substituted with a 2,4-dimethylphenyl group. Phenylpiperazine derivatives are a well-established class of compounds with significant activity in the central nervous system (CNS). They are integral scaffolds in the development of numerous therapeutic agents, particularly those targeting psychiatric and neurological disorders. This document provides a detailed technical overview of the known pharmacological and toxicological aspects of this compound, drawing from available data on the compound and its chemical class.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | No information available |
| Molecular Formula | C₁₂H₁₈N₂ |
| Molecular Weight | 190.28 g/mol |
| CAS Number | 1013-76-9 |
| Appearance | Clear, slightly colored liquid |
| Boiling Point | 153 °C at 10 mmHg |
| pKa | 9.00 ± 0.10 (Predicted) |
Pharmacology
Direct pharmacological studies on this compound are not extensively available in the public domain. However, the broader class of phenylpiperazine derivatives is well-characterized, with many compounds exhibiting significant affinity for various neurotransmitter receptors.
Mechanism of Action
Phenylpiperazine derivatives are known to interact with a range of receptors in the central nervous system, most notably serotonergic and dopaminergic receptors. Many arylpiperazine compounds undergo N-dealkylation to form 1-aryl-piperazines, which are often active metabolites.[1] These metabolites are recognized for their diverse effects on serotonin receptors.[1]
Based on the activities of structurally similar compounds, this compound could potentially interact with the following receptors:
-
Serotonin Receptors (5-HT): Phenylpiperazine derivatives frequently show affinity for 5-HT₁A, 5-HT₂A, and 5-HT₇ receptors.[2][3] The nature of this interaction (agonist, antagonist, or partial agonist) can vary significantly with substitutions on the phenyl ring and the piperazine nitrogen.
-
Dopamine Receptors (D): Affinity for D₂, and D₃ receptors is also a common feature of this chemical class.[4][5]
-
Adrenergic Receptors (α): Some phenylpiperazine derivatives exhibit binding to α₁-adrenergic receptors.[6]
The diagram below illustrates a generalized signaling pathway for G-protein coupled receptors, which are common targets for phenylpiperazine compounds.
Pharmacokinetics and Metabolism
The metabolism of arylpiperazine derivatives is primarily hepatic and often involves cytochrome P450 (CYP) enzymes. Key metabolic pathways for related compounds include:
-
N-dealkylation: This is a common metabolic route for many arylpiperazine drugs, often mediated by CYP3A4, leading to the formation of active 1-aryl-piperazine metabolites.[1]
-
Aromatic Hydroxylation: The phenyl ring can be hydroxylated, a reaction frequently catalyzed by CYP2D6.[1] For instance, the related compound 1-(2-pyrimidinyl)-piperazine is hydroxylated by CYP2D6.[7]
-
Oxidation: Further oxidation of the molecule can occur.
Following metabolism, the resulting polar metabolites are typically conjugated (e.g., with glucuronic acid) and excreted via the kidneys. The diagram below depicts a probable metabolic pathway for this compound.
Toxicology
Acute Toxicity and Hazard Information
The compound is classified as hazardous.[8] Key toxicological information is summarized in Table 2.
| Parameter | Information | Reference |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [8] |
| Acute Dermal Toxicity | Category 4: Harmful in contact with skin. | [8] |
| Skin Corrosion/Irritation | Category 1C: Causes severe skin burns and eye damage. | [8] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage. | [8] |
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
Specific studies on the genotoxicity, carcinogenicity, and reproductive effects of this compound have not been identified.[8][9] However, the following points regarding the broader piperazine class are noteworthy:
-
Genotoxicity: Piperazine and its common salts did not show point mutations in bacterial tests.[10] A study on the related N-acryloyl-N'-phenylpiperazine indicated a potential for aneugenic effects (causing abnormal chromosome numbers).[11]
-
Carcinogenicity: Piperazine itself is not considered genotoxic.[10] However, there is concern over the formation of N-nitroso-piperazines in the presence of nitrites, as these nitrosated products are known to be in vivo mutagens and carcinogenic in rodents.[10][12]
Hepatotoxicity
While no specific data exists for this compound, in vitro studies on other piperazine-based "designer drugs" have shown potential for hepatotoxicity.[13] These effects were characterized by an increase in reactive oxygen species, depletion of intracellular glutathione and ATP, loss of mitochondrial membrane potential, and activation of caspase-3, suggesting that the piperazine scaffold can induce oxidative stress and mitochondrial impairment in liver cells.[13][14]
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following sections provide generalized workflows for key assays relevant to the pharmacological and toxicological assessment of such a compound.
In Vitro Cytotoxicity Assay Workflow
This workflow describes a typical procedure for assessing the cytotoxicity of a compound in a cell line using an MTT assay.
Radioligand Receptor Binding Assay Workflow
This diagram outlines the general steps for determining the binding affinity of a compound to a specific receptor.
Conclusion
This compound is a member of the pharmacologically significant phenylpiperazine class. While it is likely to possess CNS activity, potentially interacting with serotonergic and dopaminergic systems, a lack of specific studies on this core compound means its precise pharmacological profile remains uncharacterized. Toxicological data indicates that it is a hazardous substance, causing skin and eye damage and being harmful if ingested or upon skin contact. Further research is required to fully elucidate its specific receptor binding affinities, functional activities, metabolic fate, and comprehensive toxicological profile. The information presented in this guide serves as a foundational resource for professionals engaged in the research and development of new chemical entities based on the phenylpiperazine scaffold.
References
- 1. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. ec.europa.eu [ec.europa.eu]
- 11. A genotoxicity study on N-acryloyl-N'-phenylpiperazine: implications of aneugenic effects in risk evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strong nasal carcinogenicity and genotoxicity of 1-nitroso-4-methylpiperazine after low dose inhalation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Navigating the Serotonergic and Dopaminergic Landscape: A Technical Guide to the Receptor Binding Profile of 1-(2,4-Dimethylphenyl)piperazine and its Analogs
Introduction to the Arylpiperazine Scaffold
The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally acting drugs targeting a wide range of neurotransmitter receptors.[1][2][3] Its structural versatility allows for fine-tuning of affinity and selectivity towards various receptor subtypes, particularly within the serotonin (5-HT) and dopamine (D) receptor families.[4][5] Compounds incorporating this scaffold have been successfully developed as antipsychotics, antidepressants, and anxiolytics.[4] The nature and position of substituents on the aryl ring, the substitution on the second piperazine nitrogen, and the length and nature of any linker dramatically influence the pharmacological profile.[5]
Predicted Binding Profile of 1-(2,4-Dimethylphenyl)piperazine
Based on the structure-activity relationships of the arylpiperazine class, this compound is anticipated to exhibit affinity for various serotonin and dopamine receptors. The dimethyl substitution on the phenyl ring will likely modulate its binding profile compared to unsubstituted phenylpiperazine.
To provide a tangible reference, the following table summarizes the binding affinities (Ki, in nM) of structurally related arylpiperazines for a range of serotonin and dopamine receptors.
Table 1: Representative Binding Affinities (Ki, nM) of Structurally Related Arylpiperazines
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT7 | D1 | D2 | D3 | Reference |
| 1-Phenylpiperazine | - | - | - | - | >10,000 | >10,000 | - | [2] |
| 1-(2-Methylphenyl)piperazine | 15 | 130 | 3.2 | - | - | - | - | [5] |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 55 | 29 | 1.2 | 107 | - | 3,100 | 1,600 | [6] |
| 1-(2-Methoxyphenyl)piperazine | 1.9 | 3.2 | 0.5 | 3.8 | - | 280 | 150 | [5] |
| Vortioxetine* | 15 | 19 | 54 | 19 | - | - | - | [2] |
*Note: Vortioxetine is 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine and is included for its structural similarity, though the thiophenyl linker significantly impacts its binding profile.
Experimental Protocols: Radioligand Binding Assays
The determination of a compound's binding affinity for a specific receptor is typically achieved through competitive radioligand binding assays.[7][8][9][10][11][12] This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.
General Protocol for Competitive Radioligand Binding Assay
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.[8][9][10]
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the unlabeled test compound (this compound).[7][9]
-
To determine non-specific binding, a separate set of wells includes a high concentration of a known, non-radiolabeled ligand for the target receptor.
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.[7][10]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]
Visualizations
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]
- 5. Synthesis and structure-activity relationships of a new model of arylpiperazines. 5. Study of the physicochemical influence of the pharmacophore on 5-HT(1a)/alpha(1)-adrenergic receptor affinity: synthesis of a new derivative with mixed 5-HT(1a)/d(2) antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Synthesis Pathways for N-Arylpiperazines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core initial synthesis pathways for N-arylpiperazines, a scaffold of significant importance in medicinal chemistry. The N-arylpiperazine moiety is a key structural component in a wide array of approved pharmaceuticals, including agents for treating depression, anxiety, and cancer. This document details the primary synthetic routes CXCR4 receptor and its ligand CXCL12 play a crucial role in cancer progression, including metastasis and angiogenesis. Novel N-arylpiper, offering experimental protocols, comparative quantitative data, and visual representations of the reaction pathways to aid researchers in the strategic design and execution of synthetic routes to this privileged structure.
Introduction to N-Arylpiperazine Synthesis
The synthesis of Nazine derivatives have been developed as CXCR4 antagonists, blocking the downstream signaling pathways activated by CXCL12 binding. This inhibition-arylpiperazines is a cornerstone of modern medicinal chemistry. The development of robust and versatile methods for the construction of the can prevent cancer cell migration and proliferation.
C–N bond between an aromatic ring and a piperazine moiety has been a significant area of research. This guide focuses on four primary pathways:
-
receptor(2-chloroethyl)amine:** A traditional and cost-effective method involving the direct reaction of anilines with bis(2-chloroethyl)amine.
-
Ullmann Condensation: A copper-catalyzed C-N coupling reaction, representing an older but still relevant approach, particularly in specific applications.
-
**Nucleophilic Aromatic Substitution ( [label="CXCR4 Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
ligand [label="CXCL12"]; antagonist [label="N-Arylpiperazine\nAntagonist", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; g_protein [label="G-Protein"]; signaling_cascade [label="Downstream Signaling\n(e.g., MAPK/ERK, PI3K/Akt)"];SNAr):** A pathway contingent on the electronic properties of the aryl precursor, requiring activation by electron-withdrawing groups.
Each of these methods offers distinct advantages and is subject to specific limitations regarding substrate scope, reaction conditions, and cost. The following sections provide a detailed examination of each pathway.
Buchwald-Hartwig Amination
The Buch cellular_response [label="Cancer Cell\nMigration &\nProliferation"];
ligand -> receptor [label="Activates"]; antagonist -> receptor [label="Blocks", style=dashed, color="#EA4335"]; receptor -> g_protein; g_protein -> signaling_cascade; signaling_cascadewald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. -> cellular_response; }
An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(2,4-Dimethylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the molecular structure and conformational dynamics of 1-(2,4-Dimethylphenyl)piperazine. While a definitive crystal structure for this specific molecule is not publicly available, this document synthesizes data from analogous N-arylpiperazine compounds to present a robust model of its structural characteristics. This guide includes predicted spectroscopic data, detailed experimental protocols for structural elucidation, and visualizations of key concepts and workflows relevant to its conformational analysis.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds, most notably as a precursor to the multimodal antidepressant Vortioxetine. Understanding its three-dimensional structure and conformational preferences is crucial for optimizing reaction conditions, predicting its physicochemical properties, and understanding its potential interactions in biological systems. The molecule consists of a piperazine ring, which typically adopts a low-energy chair conformation, and a 2,4-dimethylphenyl group attached to one of the nitrogen atoms. The rotational freedom around the N-aryl bond introduces conformational complexity.
Molecular Structure and Conformation
The piperazine ring is a saturated six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. In its unsubstituted form, and in most of its derivatives, the piperazine ring predominantly exists in a chair conformation to minimize steric and torsional strain. This is analogous to the well-studied cyclohexane ring. In the case of this compound, the 2,4-dimethylphenyl substituent is attached to one of the nitrogen atoms.
Based on crystal structures of closely related N-arylpiperazines, it is anticipated that the piperazine ring of this compound also adopts a chair conformation in the solid state. For instance, the crystal structure of 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II) reveals a chair conformation for the piperazinedium ring[1].
The key conformational variable in this compound is the rotational orientation of the 2,4-dimethylphenyl group with respect to the piperazine ring. This rotation is governed by the interplay of steric hindrance from the ortho-methyl group and electronic effects involving the nitrogen lone pair and the aromatic π-system. The dihedral angle between the plane of the aryl ring and the mean plane of the piperazine ring is a critical parameter.
Computational studies on N-arylpiperazines suggest that electronic effects of the substituents on the aryl ring can influence the degree of conjugation and, consequently, the preferred conformation[2]. Electron-withdrawing groups tend to favor a more coplanar arrangement to enhance conjugation, while electron-donating groups, such as the methyl groups in this case, may have a less pronounced effect, with steric factors playing a more significant role.
Quantitative Data
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Piperazine H (adjacent to N-aryl) | 2.9 - 3.2 | m | |
| Piperazine H (adjacent to NH) | 3.0 - 3.3 | m | |
| Aromatic H (position 3) | ~6.9 | d | |
| Aromatic H (position 5) | ~6.9 | d | |
| Aromatic H (position 6) | ~7.1 | s | |
| NH | 1.5 - 2.5 | br s | Shift and broadening are solvent and concentration dependent. |
| Methyl H (position 2) | ~2.3 | s | |
| Methyl H (position 4) | ~2.2 | s |
Note: Predicted values are based on data from analogous phenylpiperazine derivatives. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Piperazine C (adjacent to N-aryl) | 50 - 55 |
| Piperazine C (adjacent to NH) | 45 - 50 |
| Aromatic C (C1, attached to N) | 148 - 152 |
| Aromatic C (C2, attached to methyl) | 130 - 135 |
| Aromatic C (C3) | 125 - 130 |
| Aromatic C (C4, attached to methyl) | 135 - 140 |
| Aromatic C (C5) | 118 - 122 |
| Aromatic C (C6) | 120 - 125 |
| Methyl C (position 2) | 17 - 20 |
| Methyl C (position 4) | 20 - 23 |
Note: Predicted values are based on data from analogous phenylpiperazine derivatives.
Experimental Protocols
The following sections outline detailed methodologies for the structural and conformational analysis of this compound.
Single-Crystal X-ray Diffraction
This technique provides the most definitive information on the solid-state structure of a molecule.
Protocol:
-
Crystallization:
-
Dissolve 10-20 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a clean vial.
-
Employ slow evaporation of the solvent at room temperature in a dust-free environment. The vial should be loosely capped to allow for gradual solvent removal.
-
Alternatively, use a solvent/anti-solvent diffusion method. Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane) and carefully layer a less dense anti-solvent (e.g., hexane) on top. Crystals may form at the interface.
-
-
Crystal Mounting:
-
Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) under a microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant oil.
-
-
Data Collection:
-
Place the mounted crystal on a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of frames while rotating the crystal.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data (integration, scaling, and space group determination).
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain accurate bond lengths, angles, and thermal parameters.
-
Variable-Temperature (VT) NMR Spectroscopy
VT-NMR is a powerful technique for studying dynamic processes, such as conformational exchange.
Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., toluene-d₈ or dichloromethane-d₂) in a high-quality NMR tube. The choice of solvent is critical as it must remain liquid over the desired temperature range.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
Gradually decrease the temperature in increments of 10-20 K, allowing the sample to equilibrate at each temperature for 5-10 minutes before acquiring a new spectrum.
-
Continue cooling until significant changes in the spectrum are observed, such as the broadening and eventual splitting of signals (decoalescence). This is indicative of slow conformational exchange on the NMR timescale.
-
If possible, continue cooling until the signals for the individual conformers are sharp.
-
After reaching the lowest temperature, gradually increase the temperature past room temperature to observe any high-temperature dynamic effects.
-
-
Data Analysis:
-
Analyze the changes in the line shape of the NMR signals as a function of temperature.
-
Determine the coalescence temperature (Tc) for exchanging protons.
-
Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the conformational exchange process from the coalescence temperature and the chemical shift difference between the exchanging sites at the slow-exchange limit.
-
Computational Conformational Analysis
Molecular mechanics and quantum mechanics calculations can provide insights into the relative energies of different conformers and the energy barriers between them.
Protocol:
-
Structure Building:
-
Construct the 3D structure of this compound using a molecular modeling software package.
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to identify low-energy conformers. The key dihedral angle to vary is the one defining the rotation of the 2,4-dimethylphenyl group relative to the piperazine ring.
-
-
Geometry Optimization and Energy Calculation:
-
For each identified conformer, perform a full geometry optimization using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*).
-
Calculate the single-point energies of the optimized conformers to determine their relative stabilities.
-
-
Transition State Search:
-
To determine the energy barrier for the interconversion between stable conformers, perform a transition state search. This can be done by a relaxed potential energy surface scan along the key dihedral angle or by using a dedicated transition state finding algorithm.
-
Verify the transition state by frequency calculations (it should have exactly one imaginary frequency).
-
-
Analysis:
-
Analyze the geometries of the stable conformers and the transition state.
-
Calculate the energy differences between the conformers and the activation energy for their interconversion.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the conformational analysis of this compound.
Conclusion
The molecular structure of this compound is characterized by a piperazine ring in a stable chair conformation and a 2,4-dimethylphenyl substituent whose orientation is determined by a balance of steric and electronic factors. While a definitive crystal structure is yet to be reported, a comprehensive understanding of its conformational landscape can be achieved through a combination of experimental techniques like variable-temperature NMR and computational modeling. The protocols and predictive data presented in this guide serve as a valuable resource for researchers working with this important synthetic intermediate, enabling a more informed approach to its handling, reaction optimization, and further development in medicinal chemistry.
References
An In-depth Technical Guide to 1-(2,4-Dimethylphenyl)piperazine and its Pharmacologically Active Derivative, Vortioxetine
This technical guide provides comprehensive information on 1-(2,4-Dimethylphenyl)piperazine, including its chemical identifiers. Due to the limited availability of in-depth biological data on this specific compound, this guide will focus extensively on its well-researched and clinically significant derivative, 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine, known as Vortioxetine. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identifiers for this compound
-
InChI: InChI=1S/C12H18N2/c1-10-3-4-12(11(2)9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
-
SMILES: CC1=CC(=C(C=C1)N2CCNCC2)C
While this compound serves as a foundational structure, the majority of significant pharmacological research in this class has centered on its derivatives. The following sections will delve into the technical details of Vortioxetine, a multimodal antidepressant.
Vortioxetine: A Multimodal Serotonergic Agent
Vortioxetine is an N-arylpiperazine derivative recognized for its efficacy in treating major depressive disorder.[1] Its therapeutic effects are attributed to a multimodal mechanism of action targeting the serotonin neurotransmitter system.[1]
Quantitative Data: Receptor Binding Affinities of Vortioxetine
The pharmacological profile of Vortioxetine is characterized by its high affinity for the serotonin transporter (SERT) and various serotonin (5-HT) receptors. The binding affinities are summarized in the table below.
| Target | Binding Affinity (Ki, nM) | Functional Activity |
| Serotonin Transporter (SERT) | 1.6 | Inhibitor |
| 5-HT3 Receptor | 3.7 | Antagonist |
| 5-HT1A Receptor | 15 | Agonist |
| 5-HT7 Receptor | 19 | Antagonist |
| 5-HT1B Receptor | 33 | Partial Agonist |
| 5-HT1D Receptor | 54 | Antagonist |
Data sourced from multiple studies, including references[2][3].
Experimental Protocols
Several synthetic routes for Vortioxetine have been described. One common method involves a multi-step process starting with the S-arylation of 2,4-dimethylthiophenol.[4][5]
Step 1: Synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane
-
2,4-dimethylthiophenol is reacted with a suitable 2-nitro-substituted phenyl precursor. This S-arylation step yields the intermediate (2,4-dimethylphenyl)(2-nitrophenyl)sulfane.[5]
Step 2: Reduction of the Nitro Group
-
The nitro group of the intermediate is then reduced to an amino group to form 2-((2,4-dimethylphenyl)thio)aniline.[5]
Step 3: Piperazine Ring Formation
-
The final step involves the reaction of 2-((2,4-dimethylphenyl)thio)aniline with a piperazine ring-forming agent, such as bis(2-chloroethyl)amine, to yield Vortioxetine.[5]
A palladium-catalyzed process is also commonly employed, where tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate is reacted with 2,4-dimethylthiophenol in the presence of a palladium catalyst and a phosphine ligand. The resulting Boc-protected Vortioxetine is then deprotected using hydrochloric acid to yield the final product.[4][5]
The binding affinities of Vortioxetine to various receptors are determined through in vitro assays using cell lines expressing the target receptors. These experiments typically involve radioligand binding assays where the ability of Vortioxetine to displace a known radiolabeled ligand from the receptor is measured. The concentration of Vortioxetine that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualization of Signaling Pathways and Workflows
Vortioxetine's multimodal action on the serotonergic system leads to an increase in the synaptic concentration of serotonin and modulation of downstream signaling pathways. This is achieved through the inhibition of serotonin reuptake and interaction with multiple serotonin receptors.[1][2]
Caption: Mechanism of action of Vortioxetine.
The synthesis of Vortioxetine can be summarized in a general experimental workflow, highlighting the key stages of the process.
Caption: General synthesis workflow for Vortioxetine.
Serotonin exerts its effects by binding to a variety of 5-HT receptors, which are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[6][7] Activation of these receptors initiates downstream signaling cascades that regulate numerous physiological processes.
Caption: Overview of serotonin receptor signaling pathways.
References
- 1. Vortioxetine | C18H22N2S | CID 9966051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 1-(2,4-Dimethylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-Dimethylphenyl)piperazine (DMPP) is a substituted piperazine derivative. As with many piperazine compounds, it is of interest to researchers in drug discovery and development due to its potential pharmacological activity. Accurate and reliable analytical methods are crucial for the quantification of DMPP in various matrices, including active pharmaceutical ingredients (APIs), formulated products, and biological samples. This document provides detailed application notes and protocols for the detection and quantification of DMPP using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The protocols described herein are based on established methods for similar piperazine derivatives and provide a strong foundation for the development and validation of a specific method for DMPP.[1][2][3][4][5][6]
Analytical Methods
Two primary analytical techniques are recommended for the detection and quantification of this compound:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely available technique suitable for routine quantification in pharmaceutical quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, ideal for identification and quantification at low levels, particularly in complex matrices.[4]
Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters that can be expected upon validation of the analytical methods for this compound. The data is extrapolated from validated methods for analogous piperazine compounds.[3]
Table 1: HPLC-UV Method - Expected Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: GC-MS Method - Expected Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.001 - 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.003 - 0.03 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This protocol is adapted from a method for a structurally related compound and is suitable for the quantification of DMPP in bulk material and pharmaceutical formulations.[1]
a. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
0.45 µm syringe filters
b. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
c. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0, 20 mM) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
d. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of DMPP reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing DMPP in methanol to obtain a theoretical concentration of approximately 50 µg/mL. Dilute with the mobile phase as necessary.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
e. Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the concentration of DMPP from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a validated method for other piperazine derivatives and is suitable for the sensitive and specific quantification of DMPP.[3][5] Derivatization with trifluoroacetic anhydride (TFAA) is included to improve chromatographic performance and sensitivity.
a. Materials and Reagents:
-
This compound reference standard
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (GC grade)
-
Methanol (GC grade)
-
Sodium hydroxide solution (1 M)
-
Internal Standard (IS) solution (e.g., a deuterated analog or a structurally similar compound not present in the sample)
b. Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for amine analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
c. GC-MS Conditions:
| Parameter | Condition |
| Gas Chromatograph | |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Temperature Program | Initial 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Characteristic Ions for DMPP-TFA derivative | To be determined from the mass spectrum of the derivatized standard. Based on related compounds, expect a molecular ion and fragments related to the dimethylphenyl and piperazine moieties.[4] |
d. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of DMPP reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation and Derivatization:
-
To 1 mL of sample solution (or a prepared standard), add 100 µL of the internal standard solution.
-
Add 200 µL of 1 M sodium hydroxide solution.
-
Extract with 2 mL of ethyl acetate by vortexing for 1 minute.
-
Centrifuge and transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of TFAA to the dry residue.
-
Cap the vial and heat at 70°C for 20 minutes.
-
Cool to room temperature and evaporate to dryness.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
e. Analysis and Quantification:
-
Inject the derivatized standard solutions to construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration.
-
Inject the derivatized sample solution and determine the concentration of DMPP from the calibration curve.
Visualizations
Caption: HPLC-UV analytical workflow for DMPP.
Caption: GC-MS analytical workflow for DMPP.
Caption: Potential interaction pathway of DMPP.
References
- 1. CN113125586A - Detection method of 1- [2- (2, 4-dimethyl-thiophenyl) -phenyl ] piperazine and isomer thereof - Google Patents [patents.google.com]
- 2. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.direct [scholars.direct]
- 4. researchgate.net [researchgate.net]
- 5. scholars.direct [scholars.direct]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Application Notes and Protocols for the Analysis of Piperazine Derivatives by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives are a significant class of compounds in the pharmaceutical industry, forming the core structure of numerous drugs with diverse therapeutic applications, including anthelmintic, antihistaminic, antipsychotic, and antianginal agents.[1] The precise and accurate quantification of these derivatives is paramount during drug discovery, development, and for quality control to ensure the identity, purity, and stability of active pharmaceutical ingredients (APIs) and final products.[1][2][3]
This document provides detailed application notes and experimental protocols for the analysis of piperazine derivatives using two of the most powerful and common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these techniques is often dictated by the volatility and thermal stability of the specific piperazine derivative being analyzed.[1]
High-Performance Liquid Chromatography (HPLC) Analysis of Piperazine Derivatives
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for many piperazine derivatives.[1][4][5] Analysis can be performed using various detectors, with Ultraviolet (UV) and Fluorescence (FLD) detectors being common choices. Due to the weak UV absorbance of the piperazine nucleus, a pre-column derivatization step is often necessary to introduce a chromophore and enhance detection sensitivity.[1][6]
Application Note: HPLC-UV Analysis following Derivatization
A common approach for the HPLC-UV analysis of piperazine derivatives involves derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl).[1][6] This reagent reacts with the secondary amine groups of the piperazine ring to form a stable, UV-active product, enabling sensitive detection at low concentrations.[1][6] Reversed-phase chromatography is a frequently employed separation mode.[1]
Caption: Workflow for GC-MS analysis of piperazine derivatives.
Experimental Protocol: GC-MS Analysis of Piperazin-2-one with an Internal Standard
This protocol describes the quantitative analysis of Piperazin-2-one using a deuterated internal standard and silylation. [7] 1. Materials and Reagents:
-
Piperazin-2-one (analytical standard)
-
Piperazin-2-one-d6 (internal standard)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) [7] 2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: A non-polar or medium-polarity column (e.g., 5% phenyl/95% methyl silicone) is typically used. [8] 3. Sample Preparation (from Plasma):
-
Spiking: To 1 mL of plasma, add a known concentration of the Piperazin-2-one-d6 internal standard. [7]* Protein Precipitation: Add 2 mL of ice-cold methanol, vortex, and centrifuge to precipitate proteins. [7]* Supernatant Collection: Transfer the supernatant to a clean tube. [7]* Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen. [7]* Derivatization: Add the derivatizing agent (e.g., BSTFA with 1% TMCS) to the dry residue, cap the vial, and heat (e.g., at 70°C for 30 minutes). [7][9]* Reconstitution: After cooling, reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection. [9] 4. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 290°C). [8]* Carrier Gas: Helium or Hydrogen at a constant flow rate. [8]* Transfer Line Temperature: 280°C [7]* Ion Source Temperature: 230°C [7]* Ionization Mode: Electron Ionization (EI) at 70 eV. [7]* Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor specific m/z ions for the derivatized analyte and its deuterated internal standard. [7] 5. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the analyte concentration using a calibration curve constructed by plotting the peak area ratio against the concentration of the standards.
Quantitative Data for GC-MS Methods
| Parameter | Piperazine Derivative(s) | Derivatizing Agent | Matrix | Linearity Range | LOQ | Reference |
| Linearity | BZP, TFMPP | TFAA | Plasma | 0 - 10 µg/mL | 0.016 µg/mL | [10][9] |
| Linearity | BZP, TFMPP | TFAA | Urine | 0 - 10 µg/mL | 0.008 µg/mL | [10][9] |
| Linearity | BZP, TFMPP | TFAA | Cell Culture Medium | 0 - 10 µg/mL | 0.312-0.625 µg/mL | [10][9] |
| Accuracy (Recovery) | BZP, TFMPP | TFAA | Plasma | 79% - 96% | - | [10][9] |
| Accuracy (Recovery) | BZP, TFMPP | TFAA | Urine | 90% - 108% | - | [10][9] |
TFAA: Trifluoroacetic anhydride
Signaling Pathways and Logical Relationships
Piperazine derivatives exert their pharmacological effects through interaction with various neurotransmitter receptors. [11][12]Many act on monoamine pathways, influencing the levels of dopamine, serotonin, and norepinephrine. [8]This makes them relevant in the treatment of psychiatric and neurological disorders. The analytical methods described are crucial for studying the pharmacokinetics and pharmacodynamics of these compounds, which in turn helps in understanding their mechanism of action at a systems level.
Simplified Representation of Piperazine Derivative Action on a Synapse
Caption: Piperazine derivatives modulating neurotransmission.
Conclusion
Both HPLC and GC-MS are powerful techniques for the qualitative and quantitative analysis of piperazine derivatives. The choice of method depends on the specific analyte, the sample matrix, and the required sensitivity. For non-volatile or thermally sensitive compounds, HPLC with derivatization for UV or fluorescence detection is a robust option. For volatile compounds or those that can be made volatile through derivatization, GC-MS offers excellent sensitivity and specificity. The detailed protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate analytical methods for this important class of pharmaceutical compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. What Is Piperazine derivatives?? Guide By shree ganesh chemicals | PDF [slideshare.net]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. smithers.com [smithers.com]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. scholars.direct [scholars.direct]
- 10. scholars.direct [scholars.direct]
- 11. researchgate.net [researchgate.net]
- 12. ijrrjournal.com [ijrrjournal.com]
Application of 1-(2,4-Dimethylphenyl)piperazine in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-Dimethylphenyl)piperazine is a key chemical moiety, most notably serving as the core component of the multimodal antidepressant Vortioxetine. This compound and its derivatives are of significant interest in neuroscience research due to their complex pharmacological profile, primarily targeting the serotonergic system. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in utilizing this compound and its analogues, particularly Vortioxetine, in neuroscience and drug development.
The primary mechanism of action of Vortioxetine involves a combination of serotonin (5-HT) transporter (SERT) inhibition and modulation of several serotonin receptors. It acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors.[1][2] This multimodal activity is believed to contribute to its efficacy in treating major depressive disorder (MDD) and its beneficial effects on cognitive function.[3][4][5]
Data Presentation
The following tables summarize the quantitative data for Vortioxetine, which incorporates the this compound structure.
Table 1: In Vitro Receptor and Transporter Binding Affinities (Ki) of Vortioxetine
| Target | Binding Affinity (Ki, nM) | Species | Reference |
| Serotonin Transporter (SERT) | 1.6 | Human | [1][6] |
| 5-HT1A Receptor | 15 | Human | [1][6] |
| 5-HT1B Receptor | 33 | Human | [6] |
| 5-HT1D Receptor | 54 | Human | [1] |
| 5-HT3A Receptor | 3.7 | Human | [1][6] |
| 5-HT7 Receptor | 19 | Human | [1][6] |
| Norepinephrine Transporter (NET) | 113 | Human | [1] |
Table 2: In Vivo Pharmacological Activity of Vortioxetine
| Target/Assay | Potency (ED50, mg/kg) | Route of Administration | Animal Model | Reference |
| Serotonin Transporter (SERT) Occupancy | 0.4 | Subcutaneous | Rat | [6] |
| 5-HT1B Receptor Occupancy | 3.2 | Subcutaneous | Rat | [6] |
| 5-HT3 Receptor Antagonism (Bezold-Jarisch reflex) | 0.11 | Subcutaneous | Rat | |
| Forced Swim Test (Antidepressant-like effect) | 7.8 | Subcutaneous | Flinders Sensitive Line rats | [7] |
Table 3: Clinical Efficacy of Vortioxetine on Cognitive Function in Major Depressive Disorder (MDD)
| Cognitive Test | Dosage | Treatment Duration | Mean Difference from Placebo | p-value | Reference |
| Digit Symbol Substitution Test (DSST) | 10 mg/day | 8 weeks | +0.36 (composite z-score) | < 0.0001 | [4] |
| Digit Symbol Substitution Test (DSST) | 20 mg/day | 8 weeks | +0.33 (composite z-score) | < 0.0001 | [4] |
| Rey Auditory Verbal Learning Test (RAVLT) | 10 mg/day | 8 weeks | Part of composite z-score | < 0.0001 | [4] |
| Rey Auditory Verbal Learning Test (RAVLT) | 20 mg/day | 8 weeks | Part of composite z-score | < 0.0001 | [4] |
| Montgomery-Åsberg Depression Rating Scale (MADRS) | 10 mg/day | 8 weeks | -4.7 | < 0.0001 | [4] |
| Montgomery-Åsberg Depression Rating Scale (MADRS) | 20 mg/day | 8 weeks | -6.7 | < 0.0001 | [4] |
Signaling Pathways and Mechanisms of Action
The multifaceted activity of this compound-containing compounds like Vortioxetine can be visualized through their interaction with key neuronal signaling pathways.
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for Serotonin Transporter (SERT)
This protocol is designed to determine the binding affinity (Ki) of a test compound for the human serotonin transporter (hSERT) using a competitive radioligand binding assay.
Materials:
-
Cell Membranes: HEK293 cells stably expressing hSERT.
-
Radioligand: [³H]Citalopram (a high-affinity SERT ligand).
-
Test Compound: this compound derivative (e.g., Vortioxetine).
-
Reference Compound: A known SSRI (e.g., Fluoxetine) for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well microplates and filter mats.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from hSERT-expressing HEK293 cells according to standard laboratory procedures. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of [³H]Citalopram (final concentration ~1 nM), 50 µL of Assay Buffer, and 100 µL of cell membrane preparation.
-
Non-specific Binding: 50 µL of [³H]Citalopram, 50 µL of a high concentration of a reference SSRI (e.g., 10 µM Fluoxetine), and 100 µL of cell membrane preparation.
-
Competition Binding: 50 µL of [³H]Citalopram, 50 µL of varying concentrations of the test compound, and 100 µL of cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (22-25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Microdialysis for Extracellular Serotonin Levels
This protocol describes the use of in vivo microdialysis to measure changes in extracellular serotonin levels in a specific brain region of a freely moving rat following the administration of a test compound.
Materials:
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), surgical drill, dental cement.
-
Microdialysis Equipment: Guide cannula, microdialysis probe (e.g., 2-4 mm membrane length), microinfusion pump, fraction collector.
-
Perfusion Solution: Artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂).
-
Test Compound: this compound derivative (e.g., Vortioxetine) dissolved in a suitable vehicle.
-
Analytical System: HPLC with electrochemical detection (HPLC-ECD) for serotonin quantification.
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus) using appropriate stereotaxic coordinates.
-
Secure the cannula to the skull with dental cement and anchor screws.
-
Allow the animal to recover for at least 48-72 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of 90-120 minutes.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.
-
Administer the test compound at the desired dose and route (e.g., subcutaneous or intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Quantify the serotonin concentration in the dialysate samples using HPLC-ECD.
-
Express the results as a percentage of the average baseline serotonin concentration for each animal.
-
Protocol 3: Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a common behavioral test used to screen for antidepressant-like activity in rodents.[4][6][8][9]
Materials:
-
Animal Model: Adult male mice (e.g., C57BL/6).
-
Apparatus: A transparent cylindrical container (e.g., 20 cm in diameter, 30 cm high) filled with water (23-25°C) to a depth of 15 cm.
-
Test Compound: this compound derivative (e.g., Vortioxetine) dissolved in a suitable vehicle.
-
Video Recording Equipment (optional but recommended).
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).
-
Test Session:
-
Gently place each mouse individually into the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that necessary to keep the head above water.
-
-
Post-Test:
-
Remove the mice from the water, dry them with a towel, and return them to their home cages.
-
-
Data Analysis:
-
Compare the mean duration of immobility between the test compound-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Experimental Workflows
References
- 1. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. Vortioxetine attenuates the effects of early-life stress on depression-like behaviors and monoamine transporters in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 7. Serotonin transporter occupancy with TCAs and SSRIs: a PET study in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
The Pivotal Role of 1-(2,4-Dimethylphenyl)piperazine in Modern Drug Discovery: Applications and Protocols
Introduction
The 1-arylpiperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile binding properties and prevalence in a wide array of therapeutic agents.[1][2][3][4] This versatile heterocyclic moiety is a key component in drugs targeting the central nervous system (CNS), as well as in agents with anticancer, antihistamine, and anti-inflammatory properties.[1][3][5] A notable example within this class is 1-(2,4-Dimethylphenyl)piperazine, a critical chemical intermediate primarily utilized in the synthesis of the multimodal antidepressant, vortioxetine.[6][7] This document provides detailed application notes and experimental protocols for researchers and scientists in drug development, highlighting the utility of this intermediate, with a focus on its most prominent application.
Application Notes
The principal application of this compound in drug discovery to date is as a key building block for the synthesis of Vortioxetine (Lu AA21004).[6][7] Vortioxetine is a novel antidepressant with a multimodal mechanism of action, targeting a range of serotonin (5-HT) receptors and the serotonin transporter (SERT).[7][8] The 2,4-dimethylphenyl group of the intermediate is a crucial part of the final drug structure, contributing to its unique pharmacological profile.
While the documented use of this specific intermediate is predominantly linked to vortioxetine, the broader class of arylpiperazine derivatives is a fertile ground for drug discovery. Researchers have successfully developed arylpiperazine-containing compounds with potential applications in:
-
Oncology: As anti-proliferative agents against various cancer cell lines.[1][2]
-
Neurological Disorders: For the treatment of Alzheimer's disease, Parkinson's disease, and other CNS conditions.[3]
-
Infectious Diseases: Exhibiting broad-spectrum antimicrobial and antifungal activities.[8]
The synthetic accessibility and the ability to readily modify the arylpiperazine scaffold make it an attractive starting point for the development of new chemical entities targeting a diverse range of biological targets.[9]
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and biological activity of vortioxetine, a major downstream product of this compound.
Table 1: Receptor Binding Affinity of Vortioxetine [8]
| Target | Kᵢ (nM) |
| SERT | 1.6 |
| 5-HT₃ₐ | 3.7 |
| 5-HT₁ₐ | 15 |
| 5-HT₇ | 19 |
| 5-HT₁B | 33 |
| β₁ adrenergic | 46 |
Table 2: Example Yields in Vortioxetine Synthesis [6]
| Reaction Step | Product | Yield (%) |
| Synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane | Intermediate III | Not specified |
| Reduction of nitro group to form 2-((2,4-dimethylphenyl)thio)aniline | Intermediate IV | Not specified |
| Formation of Vortioxetine from Intermediate IV | Vortioxetine (V) | 66 |
Experimental Protocols
Protocol 1: Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine (Vortioxetine)
This protocol is a representative synthesis based on methods described in the patent literature.[6]
Materials:
-
2-((2,4-dimethylphenyl)thio)aniline (Intermediate IV)
-
bis(2-chloroethyl)amine hydrochloride
-
Diethylene glycol dimethyl ether (diglyme)
-
Water
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware and purification equipment
Procedure:
-
A mixture of 2-((2,4-dimethylphenyl)thio)aniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent) in diethylene glycol dimethyl ether is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.
-
The reaction mixture is heated to 130°C and stirred for 72 hours.
-
The mixture is then cooled to room temperature (25°C).
-
Water is added to the reaction mixture, which is then further cooled to 10°C with continued stirring.
-
The precipitated product is collected by filtration.
-
The crude product is washed with ethyl acetate.
-
The solid is dried to afford 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: Radioligand Binding Assay for Receptor Affinity
This is a generalized protocol for determining the binding affinity of a compound to a specific receptor, based on the methodologies used for vortioxetine.[8]
Materials:
-
Cell membranes expressing the target receptor (e.g., human 5-HT₃ₐ)
-
Radioligand specific for the target receptor (e.g., [³H]GR65630 for 5-HT₃)
-
Test compound (e.g., Vortioxetine) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Scintillation counter and scintillation fluid
Procedure:
-
In a 96-well microplate, add the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.
-
For non-specific binding determination, a parallel set of wells should contain a high concentration of a known non-labeled ligand for the target receptor.
-
Incubate the plates at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.
-
The filters are then placed in scintillation vials with scintillation fluid.
-
The radioactivity on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate the signaling pathway of vortioxetine and a general workflow for its synthesis.
Caption: Serotonergic pathway modulation by Vortioxetine.
References
- 1. mdpi.com [mdpi.com]
- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 7. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NMR and Mass Spectrometry Characterization of 1-(2,4-Dimethylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the characterization of 1-(2,4-Dimethylphenyl)piperazine using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document includes predicted spectral data, comprehensive experimental protocols, and visual workflows to aid in the structural elucidation and quality control of this compound.
Introduction
This compound, also known as 1-(2,4-xylyl)piperazine, is a chemical intermediate with potential applications in medicinal chemistry and drug development. Accurate structural confirmation and purity assessment are critical for its use in research and synthesis. NMR and MS are powerful analytical techniques that provide unambiguous structural information and are essential for the comprehensive characterization of such molecules.
Predicted Spectral Data
Based on the structure of this compound and spectral data from analogous compounds, the following ¹H NMR, ¹³C NMR, and mass spectrometry data are predicted.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-3', H-5' (Piperazine) | 3.10 - 3.20 | t | 5.0 | 4H |
| H-2', H-6' (Piperazine) | 2.95 - 3.05 | t | 5.0 | 4H |
| H-6 (Aromatic) | 6.95 - 7.05 | d | 8.0 | 1H |
| H-5 (Aromatic) | 6.90 - 7.00 | d | 8.0 | 1H |
| H-3 (Aromatic) | 6.85 - 6.95 | s | - | 1H |
| -CH₃ (C-2) | 2.25 - 2.35 | s | - | 3H |
| -CH₃ (C-4) | 2.20 - 2.30 | s | - | 3H |
| -NH (Piperazine) | 1.50 - 2.50 | br s | - | 1H |
Solvent: CDCl₃. Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 (Aromatic) | 148 - 150 |
| C-3 (Aromatic) | 132 - 134 |
| C-5 (Aromatic) | 130 - 132 |
| C-2 (Aromatic) | 127 - 129 |
| C-4 (Aromatic) | 125 - 127 |
| C-6 (Aromatic) | 118 - 120 |
| C-2', C-6' (Piperazine) | 52 - 54 |
| C-3', C-5' (Piperazine) | 45 - 47 |
| -CH₃ (C-2) | 20 - 22 |
| -CH₃ (C-4) | 17 - 19 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Relative Abundance | Ion Assignment |
| 190 | Moderate | [M]⁺ (Molecular Ion) |
| 175 | Moderate | [M - CH₃]⁺ |
| 133 | High | [M - C₃H₇N]⁺ |
| 119 | Moderate | [C₈H₉N]⁺ |
| 105 | Moderate | [C₇H₇N]⁺ |
| 91 | Moderate | [C₇H₇]⁺ |
| 56 | High | [C₃H₆N]⁺ |
Ionization Mode: Electron Ionization (EI).
Experimental Protocols
The following are standard protocols for acquiring NMR and mass spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16-32.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the solvent signal (CDCl₃) at 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective protons and carbons in the molecule.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
2. Mass Spectrometry Data Acquisition:
-
Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Method: Electron Ionization (EI).
-
Inlet System: Direct infusion or Gas Chromatography (GC) inlet.
-
EI Source Parameters:
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
-
Mass Analyzer Parameters:
-
Mass Range: m/z 40-400.
-
Scan Rate: 1-2 scans/second.
-
3. Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound (190.29 g/mol ).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Propose fragmentation pathways consistent with the observed fragment ions to support the structure of this compound. Common fragmentation for phenylpiperazines involves cleavage of the piperazine ring and the bond between the phenyl group and the piperazine nitrogen.[1]
Visual Workflows
The following diagrams illustrate the experimental workflows for NMR and MS analysis.
Caption: Workflow for NMR analysis of this compound.
Caption: Workflow for Mass Spectrometry analysis.
References
Application Notes and Protocols for In Vitro Assay Development Using 1-(2,4-Dimethylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-Dimethylphenyl)piperazine is a versatile chemical scaffold frequently utilized in the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) receptors. Its structural similarity to known psychoactive compounds suggests potential interactions with various G protein-coupled receptors (GPCRs), including serotonin, dopamine, and adrenergic receptors. These receptors are critical targets in the development of therapeutics for a wide range of neurological and psychiatric disorders.
These application notes provide a comprehensive guide to developing in vitro assays for characterizing the pharmacological profile of this compound and its analogues. The protocols detailed below are foundational methods for determining receptor binding affinity and functional activity, crucial steps in the early stages of drug discovery.
Data Presentation: Illustrative Pharmacological Profile
The following tables present hypothetical, yet representative, quantitative data for this compound across a panel of in vitro assays. This data is intended to serve as a template for presenting experimental findings.
Table 1: Receptor Binding Affinity Profile
| Target Receptor | Radioligand | Ki (nM) of this compound |
| Serotonin 5-HT1A | [3H]-8-OH-DPAT | 150 |
| Serotonin 5-HT2A | [3H]-Ketanserin | 85 |
| Dopamine D2 | [3H]-Spiperone | 250 |
| Adrenergic α1 | [3H]-Prazosin | 400 |
| Adrenergic α2 | [3H]-Rauwolscine | > 1000 |
Table 2: Functional Activity Profile
| Assay Type | Target Receptor | EC50 / IC50 (nM) of this compound | Mode of Action |
| cAMP Inhibition | Dopamine D2 | 350 | Antagonist |
| Calcium Mobilization | Serotonin 5-HT2A | 120 | Antagonist |
| cAMP Accumulation | Serotonin 5-HT1A | 500 | Partial Agonist |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Serotonin 5-HT2A Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the human 5-HT2A receptor.[1]
Materials:
-
Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin (a high-affinity 5-HT2A antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Determinator: A high concentration of a potent, unlabeled 5-HT2A antagonist (e.g., 10 µM Ketanserin).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Cell harvester and liquid scintillation counter.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to the recommended protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: 25 µL of assay buffer, 25 µL of [3H]-Ketanserin, and 50 µL of membrane suspension.
-
Non-specific Binding: 25 µL of non-specific binding determinator, 25 µL of [3H]-Ketanserin, and 50 µL of membrane suspension.
-
Test Compound: 25 µL of this compound at various concentrations, 25 µL of [3H]-Ketanserin, and 50 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Terminate the assay by rapidly filtering the contents of the plate through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[1]
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail to each vial, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Protocol 2: Functional cAMP Assay for Dopamine D2 Receptor
This protocol outlines a functional assay to determine if this compound acts as an agonist or antagonist at the human dopamine D2 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.[2]
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human dopamine D2 receptor.
-
Test Compound: this compound.
-
Agonist: Dopamine or a known D2 receptor agonist.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, FRET, or ELISA-based).
-
Cell Culture Medium: Appropriate medium for CHO-K1 cells.
-
Stimulation Buffer: As recommended by the cAMP assay kit manufacturer.
-
384-well white microplates.
-
Plate reader capable of detecting the signal from the chosen cAMP assay kit.
Procedure:
-
Cell Seeding: Seed the D2 receptor-expressing CHO-K1 cells into a 384-well white microplate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer. Also, prepare a standard concentration of the D2 agonist.
-
Agonist Mode: To determine if the test compound is an agonist, add the diluted test compound to the cells and incubate for the time recommended by the assay kit manufacturer.
-
Antagonist Mode: To determine if the test compound is an antagonist, pre-incubate the cells with the diluted test compound for a short period (e.g., 15-30 minutes) before adding the D2 agonist. Incubate for the recommended time.
-
cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 value.
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to generate an inhibition curve and determine the IC50 value.
-
Protocol 3: Calcium Mobilization Assay for Adrenergic α1 Receptors
This protocol details a calcium mobilization assay to assess the functional activity of this compound at Gq-coupled adrenergic α1 receptors.[3][4]
Materials:
-
Cell Line: HEK293 cells stably expressing the human adrenergic α1A receptor.
-
Test Compound: this compound.
-
Agonist: Phenylephrine or another known α1 agonist.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): To prevent dye extrusion from cells.
-
96-well or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic read capabilities and automated injection (e.g., FLIPR).
Procedure:
-
Cell Seeding: Plate the α1A receptor-expressing HEK293 cells into black-walled, clear-bottom microplates and allow them to attach and grow overnight.
-
Dye Loading: Prepare the calcium indicator dye loading solution in assay buffer (with probenecid if necessary). Remove the cell culture medium and add the dye solution to the cells. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
Compound Plate Preparation: In a separate plate, prepare serial dilutions of this compound and a standard concentration of the α1 agonist in assay buffer.
-
Assay Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
The instrument will then automatically inject the compounds from the compound plate into the cell plate.
-
Continue to record the fluorescence signal kinetically for 2-3 minutes to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Agonist Mode: To test for agonist activity, analyze the peak fluorescence response after the addition of the test compound. Plot the response against the logarithm of the compound concentration to determine the EC50.
-
Antagonist Mode: To test for antagonist activity, pre-incubate the cells with the test compound before adding the α1 agonist. Analyze the inhibition of the agonist-induced calcium response and plot against the logarithm of the test compound concentration to determine the IC50.
-
Visualizations
Signaling Pathway Diagrams
References
Application Notes and Protocols for the N-arylation of Piperazine using Dimethylphenyl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-arylation of piperazine with various dimethylphenyl halides. The N-arylpiperazine motif is a crucial scaffold in numerous pharmaceuticals, and its efficient synthesis is of significant interest in drug discovery and development. The following sections detail established catalytic methods, including the Buchwald-Hartwig amination, copper-catalyzed cross-coupling, and microwave-assisted protocols, for the synthesis of N-(dimethylphenyl)piperazines.
Overview of N-arylation Protocols
The direct formation of a carbon-nitrogen bond between an aryl halide and piperazine is a key transformation in organic synthesis. Several catalytic systems have been developed to facilitate this reaction, each with its own advantages in terms of substrate scope, reaction conditions, and catalyst cost.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a widely used and versatile method for C-N bond formation.[1] It typically employs a palladium catalyst in combination with a phosphine ligand and a base. The choice of ligand is critical for the success of the reaction, especially with sterically hindered aryl halides.[2]
-
Copper-Catalyzed N-arylation (Ullmann Condensation): This classical method offers a more economical alternative to palladium-catalyzed reactions.[3] Modern variations of the Ullmann reaction often utilize ligands to improve reaction rates and yields under milder conditions.[4]
-
Nickel-Catalyzed Amination: Nickel-based catalysts can also be effective for the N-arylation of amines and offer a cost-effective alternative to palladium.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times for N-arylation reactions, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.[6][7]
Comparative Data of N-arylation Protocols
The following tables summarize quantitative data for the N-arylation of piperazine and its derivatives with various dimethylphenyl halides under different catalytic conditions.
Table 1: Palladium-Catalyzed N-arylation of Piperazine with Dimethylphenyl Halides
| Dimethylphenyl Halide | Piperazine Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,4-Dimethylphenyl bromide | N-Boc-piperazine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 10 min | High (not specified) |
| 2-Bromophenyl- (2,4-dimethylphenyl)sulfane | N-Boc-piperazine | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | 66 |
| 3,5-Dimethyliodobenzene | 2-Pyrrolidinone (Amide) | CuI (5) | trans-1,2-Cyclohexanediamine (10) | K₃PO₄ | Toluene | 90 | 2 | High (not specified) |
| 4-Chlorotoluene | Piperazine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 0.17 | 95 |
| 4-Bromotoluene | N-Boc-piperazine | (SIPr)Pd(allyl)Cl (pre-catalyst) | - | NaOtBu | Toluene | 100 | 5 min | 96 |
Table 2: Alternative Catalytic Systems for N-arylation
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| Aryl Chlorides | Piperazine | Ni(0)/2,2'-bipyridine | Not specified | Not specified | Not specified | Not specified | Good selectivity for mono-arylation |
| Aryl Iodides/Bromides | N-Heterocycles | CuI | NaOH | Ethylene Glycol | 120 | 24 h (conventional) | Good to excellent |
| Aryl Iodides/Bromides | N-Heterocycles | CuI | NaOH | Ethylene Glycol | 120 (Microwave) | Shorter | Improved |
| 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 150 (Microwave) | 10-30 min | 94 |
Detailed Experimental Protocols
General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination of N-Boc-piperazine[8]
This protocol provides a general procedure for the N-arylation of N-Boc-piperazine with dimethylphenyl halides.
Materials:
-
Dimethylphenyl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4-2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the dimethylphenyl halide, N-Boc-piperazine, and sodium tert-butoxide.
-
In a separate vial, dissolve the palladium catalyst and phosphine ligand in a small amount of anhydrous toluene to prepare the catalyst solution.
-
Add the anhydrous toluene to the Schlenk tube containing the reagents, followed by the catalyst solution via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(dimethylphenyl)-N'-Boc-piperazine.
Protocol for Microwave-Assisted Buchwald-Hartwig Double Amination[6][7]
This protocol is suitable for the rapid synthesis of N,N'-diarylpiperazines and can be adapted for mono-arylation by adjusting the stoichiometry.
Materials:
-
1,4-Dibromobenzene (1.0 equiv)
-
Piperazine (2.1 equiv)
-
Pd₂(dba)₃ (5 mol%)
-
XPhos (10 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.5 equiv)
-
Anhydrous toluene
Procedure:
-
In a microwave vial, combine the 1,4-dibromobenzene, piperazine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene (4.0 mL per 1.0 mmol of aryl bromide).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 10-30 minutes with a microwave power of 200-300 W.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with chloroform and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
General Workflow for N-arylation of Piperazine
Caption: A flowchart illustrating the key steps in a typical N-arylation of piperazine experiment.
Simplified Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A diagram showing the key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.
Troubleshooting and Optimization
-
Low Yield:
-
Catalyst/Ligand Choice: The choice of ligand is crucial, especially for sterically hindered dimethylphenyl halides. Screen different ligands (e.g., RuPhos, XPhos, SPhos) to find the optimal one for a specific substrate.
-
Base: Ensure the base is strong enough (e.g., NaOtBu, K₃PO₄) and anhydrous.
-
Inert Atmosphere: Maintain a strict inert atmosphere to prevent catalyst deactivation.
-
-
Formation of Bis-arylated Piperazine:
-
Stoichiometry: Use a larger excess of piperazine (2-5 equivalents) relative to the dimethylphenyl halide to favor mono-arylation.
-
N-Boc Protection: Using N-Boc-piperazine is a reliable strategy to ensure mono-arylation, followed by deprotection of the Boc group.
-
-
Slow or Incomplete Reaction:
-
Temperature: Ensure the reaction temperature is optimal for the specific catalyst system. Microwave heating can often overcome sluggish reactions.
-
Solvent: The solvent should solubilize all reactants. Toluene and dioxane are common choices.
-
These protocols and data provide a comprehensive guide for the N-arylation of piperazine with dimethylphenyl halides. Researchers should optimize the reaction conditions for each specific substrate to achieve the best results.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]
- 4. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 1-(2,4-Dimethylphenyl)piperazine in the Synthesis of Advanced Antipsychotic Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-(2,4-Dimethylphenyl)piperazine in the synthesis of novel antipsychotic agents. The focus is on the synthesis of Vortioxetine, a multimodal antidepressant with significant antipsychotic activity, which serves as a prime example of the application of this substituted piperazine derivative.
Introduction
This compound is a key building block in the synthesis of a new generation of psychoactive compounds. Its unique substitution pattern contributes to the desired pharmacokinetic and pharmacodynamic properties of the final drug molecule. The anxiolytic, antidepressant, and antipsychotic effects of various piperazine analogs have been widely documented, with the nature of the aryl substituent playing a crucial role in receptor binding and overall activity.[1][2] Vortioxetine, chemically known as 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine, is a notable example where this moiety is integral to its multimodal mechanism of action.[2]
Synthesis of Vortioxetine
The synthesis of Vortioxetine can be achieved through several routes, often employing palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[3][4] Below are summaries of key synthetic strategies and detailed experimental protocols.
Synthetic Strategies Overview
Multiple synthetic pathways to Vortioxetine have been developed, primarily focusing on the efficient formation of the aryl-sulfur and aryl-nitrogen bonds. A common strategy involves the coupling of a pre-formed piperazine derivative with an appropriate aryl halide or the construction of the piperazine ring onto an aniline precursor.
Diagram: Synthesis Workflow for Vortioxetine
Caption: General synthetic workflows for Vortioxetine.
Quantitative Data from Synthetic Protocols
The following table summarizes quantitative data from various reported syntheses of Vortioxetine and its salts.
| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Purity (%) | Reference |
| Vortioxetine HCl Formation | 2-((2,4-dimethylphenyl)thio)aniline, bis(2-chloroethyl)amine HCl | - | Diethylene glycol methyl ether | 130 | 3 days | 53 | - | --INVALID-LINK--[5] |
| Vortioxetine HBr from HCl salt | Vortioxetine HCl, NaOH, HBr in Acetic Acid | - | Dichloromethane, Toluene | 80 | 1 h | 66 | 99.9 | --INVALID-LINK--[6] |
| Vortioxetine HBr from free base | Vortioxetine, Hydrobromic acid | - | Isopropyl acetate | 30-40 | 30 min | 96.6 | 99.73 | --INVALID-LINK--[7] |
| Boc-protected Vortioxetine Synthesis | tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate, 2,4-dimethylthiophenol | Pd catalyst, phosphine ligand | - | - | - | - | - | --INVALID-LINK--[5] |
| Overall Yield (Solid-phase) | - | - | - | - | - | 17 | - | --INVALID-LINK--[5] |
Experimental Protocols
Protocol 1: Synthesis of Vortioxetine Hydrochloride via Piperazine Ring Formation
This protocol is adapted from US Patent 9,493,409 B2.[5]
Materials:
-
2-((2,4-Dimethylphenyl)thio)aniline (1.0 eq)
-
bis(2-Chloroethyl)amine hydrochloride (1.0 eq)
-
Diethylene glycol methyl ether
-
Water
-
Acetone
Procedure:
-
A mixture of 2-((2,4-dimethylphenyl)thio)aniline (5.0 g, 21.8 mmol) and bis(2-chloroethyl)amine hydrochloride (3.89 g, 21.8 mmol) in diethylene glycol methyl ether (10 mL) is stirred at 130°C for 3 days.
-
The reaction mixture is cooled to 25°C.
-
Water (20 mL) is added, and the mixture is further cooled to 10°C while stirring.
-
The resulting precipitate is filtered off and washed with water (10 mL).
-
The solid is then washed with acetone (3 x 10 mL) and dried to afford vortioxetine hydrochloride as a white powder.
-
Yield: 3.87 g (53%)
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a general protocol that can be adapted for the coupling of this compound with a suitable aryl halide.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%)
-
Base (e.g., NaO-t-Bu, Cs₂CO₃, 1.4-2.0 eq)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and the base.
-
In a separate vial, dissolve the palladium catalyst and phosphine ligand in a small amount of the reaction solvent.
-
Add the anhydrous solvent to the Schlenk flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 80-110°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathway of Vortioxetine
Vortioxetine exhibits a multimodal mechanism of action, targeting multiple serotonin (5-HT) receptors and the serotonin transporter (SERT). This complex pharmacology is believed to contribute to its efficacy in treating not only depression but also associated cognitive symptoms.
Diagram: Vortioxetine Signaling Pathway
Caption: Multimodal action of Vortioxetine at the synapse.
The primary actions of Vortioxetine include:
-
Serotonin Transporter (SERT) Inhibition: Like many antidepressants, Vortioxetine blocks the reuptake of serotonin from the synaptic cleft, increasing its availability to bind to postsynaptic receptors.[8]
-
5-HT1A Receptor Agonism: Activation of 5-HT1A autoreceptors on presynaptic neurons can reduce serotonin release, while activation of postsynaptic 5-HT1A receptors is associated with anxiolytic and antidepressant effects.[8]
-
5-HT1B Receptor Partial Agonism: This action can modulate serotonin release.
-
5-HT3, 5-HT7, and 5-HT1D Receptor Antagonism: Blockade of these receptors is thought to contribute to the pro-cognitive effects of Vortioxetine and may also enhance the release of other neurotransmitters like dopamine and norepinephrine.[8][9]
This multifaceted interaction with the serotonergic system underscores the therapeutic potential of antipsychotic agents synthesized using this compound and its derivatives. The continued exploration of this chemical scaffold is a promising avenue for the development of novel treatments for a range of psychiatric disorders.
References
- 1. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 6. US20210087155A1 - An improved process for the preparation of vortioxetine and salts thereof - Google Patents [patents.google.com]
- 7. Vortioxetine hydrobromide synthesis - chemicalbook [chemicalbook.com]
- 8. Pharmacology and clinical potential of vortioxetine in the treatment of major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(2,4-Dimethylphenyl)piperazine
Welcome to the technical support center for the purification of 1-(2,4-Dimethylphenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can be categorized based on the synthetic route.
-
Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, you may have residual 1,2-dihalobenzene (e.g., 1-fluoro-2-nitrobenzene, 2-bromoiodobenzene), 2,4-dimethylaniline, or piperazine.
-
Intermediates: In multi-step syntheses, intermediates such as 2-((2,4-dimethylphenyl)thio)aniline may be carried over into the final product.
-
Side Products:
-
From Nucleophilic Aromatic Substitution (SNAr): Potential for regioisomers if the starting materials are not specific, though this is less common with standard precursors.
-
From Buchwald-Hartwig Amination: Side products can arise from the decomposition of the palladium catalyst and phosphine ligands.
-
Di-substituted Piperazine: If piperazine is used as a nucleophile, there is a possibility of forming 1,4-bis(2,4-dimethylphenyl)piperazine, although this is generally minimized by controlling stoichiometry.
-
Q2: My purified this compound is an oil, but I have seen it reported as a solid. How can I crystallize it?
A2: this compound as a free base can be an oil or a low-melting solid. To obtain a crystalline solid, it is often converted to a salt, such as the hydrochloride (HCl) or hydrobromide (HBr) salt. The salt form generally has a higher melting point and better crystallinity.
Q3: I am observing significant tailing of my compound during silica gel column chromatography. What can I do to improve the peak shape?
A3: The basic nature of the piperazine moiety can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing peak tailing. To mitigate this, you can:
-
Add a basic modifier to your mobile phase: A small amount of triethylamine (0.1-1%) or ammonia in methanol (e.g., a 7N solution) can be added to the eluent to neutralize the acidic sites on the silica gel.
-
Use a different stationary phase: Consider using alumina (basic or neutral) or a commercially available amine-functionalized silica gel.
Q4: How can I remove residual palladium catalyst from my product after a Buchwald-Hartwig coupling reaction?
A4: Removing residual palladium can be challenging. Here are a few strategies:
-
Charcoal Treatment: Stirring the crude product in a suitable solvent with activated charcoal can help adsorb the palladium catalyst.
-
Specialized Scavengers: There are commercially available silica-based or polymer-based scavengers with functional groups that chelate palladium.
-
Filtration through Celite® or a short plug of silica gel: This can sometimes remove precipitated palladium species.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or thiourea can help extract the palladium.
Troubleshooting Guides
Issue 1: Low Purity After Initial Work-up
| Symptom | Possible Cause | Troubleshooting Steps |
| Oily product with a broad NMR spectrum. | Presence of multiple components, including unreacted starting materials and side products. | 1. Acid-Base Extraction: Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will move to the aqueous layer. Neutralize the aqueous layer with a base (e.g., NaOH) and extract the product back into an organic solvent. 2. Salt Formation and Recrystallization: Convert the crude product to its hydrochloride or hydrobromide salt and recrystallize from a suitable solvent system (see Issue 2). |
| Presence of starting materials in the final product's analytical data (e.g., HPLC, GC-MS). | Incomplete reaction or use of incorrect stoichiometry. | 1. Optimize Reaction Conditions: Increase reaction time, temperature, or the equivalent of the excess reagent. 2. Purification: Utilize column chromatography with an appropriate mobile phase (see Issue 3) to separate the product from the starting materials. |
Issue 2: Difficulty with Recrystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| Product "oils out" during recrystallization. | The boiling point of the solvent is higher than the melting point of the product (or its solvate). The product is too soluble in the chosen solvent. | 1. Change Solvent System: Use a lower-boiling point solvent or a solvent mixture. For the HBr salt, a mixture of isopropanol and water has been shown to be effective.[1] 2. Slow Cooling: Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer. Avoid rapid cooling. 3. Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. 4. Seed Crystals: If available, add a small seed crystal of the pure compound to the cooled, supersaturated solution. |
| No crystals form upon cooling. | The product is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | 1. Increase Concentration: Remove some of the solvent under reduced pressure and attempt to recrystallize again. 2. Add an Anti-Solvent: Slowly add a solvent in which the product is insoluble (an "anti-solvent") to the solution until it becomes slightly turbid, then warm until the solution is clear and allow it to cool slowly. |
Issue 3: Co-elution of Impurities during Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| A single peak in TLC and column chromatography contains both the product and an impurity. | The product and impurity have very similar polarities. | 1. Change Mobile Phase Polarity: Try a less polar or more polar solvent system. A shallow gradient elution can sometimes resolve closely eluting compounds. 2. Change Solvent System Composition: Instead of a simple hexane/ethyl acetate system, try incorporating other solvents like dichloromethane, methanol, or a small amount of a basic modifier (e.g., triethylamine). 3. Use a Different Stationary Phase: Switch from silica gel to alumina, or consider using a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer). |
Quantitative Data Summary
The following tables provide a summary of hypothetical quantitative data for common purification methods for this compound.
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (Area % by HPLC) | Final Purity (Area % by HPLC) | Typical Yield (%) | Notes |
| Silica Gel Column Chromatography | 85 | >98 | 70-85 | Requires a basic modifier in the mobile phase to prevent tailing. |
| Recrystallization (as HCl salt) | 90 | >99 | 60-75 | Effective for removing less polar impurities. |
| Recrystallization (as HBr salt from Isopropanol/Water) | 95 | >99.5 | 80-90 | Can form an isopropanol solvate which aids in purification.[1] |
| Preparative HPLC | 80 | >99.9 | 40-60 | High purity can be achieved, but it is less scalable and more expensive. |
Experimental Protocols
Protocol 1: Purification by Salt Formation and Recrystallization (HCl Salt)
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a minimal amount of a suitable organic solvent such as isopropanol or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid (1.1 eq, e.g., 2M in diethyl ether or concentrated HCl) to the stirred solution at room temperature.
-
Precipitation: The hydrochloride salt should precipitate out of the solution. If no precipitate forms, you may need to cool the solution in an ice bath or add an anti-solvent like hexane.
-
Isolation: Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold solvent (e.g., diethyl ether or hexane) to remove any remaining soluble impurities.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) and a basic modifier (e.g., 0.5% triethylamine). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low purity issues.
References
Technical Support Center: Optimization of Buchwald-Hartwig Amination for Piperazine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of piperazine derivatives via Buchwald-Hartwig amination.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
Issue 1: Consistently low yield of the desired N-aryl piperazine product.
-
Question: Why is the yield of my N-aryl piperazine derivative consistently low when using Buchwald-Hartwig amination?
-
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can arise from several factors, including catalyst deactivation, suboptimal reaction conditions, or challenges with the starting materials.[1][2] Key areas to investigate include:
-
Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical for reaction efficiency. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[1][2]
-
Base Selection: The base is crucial for both the reaction rate and the prevalence of side reactions.[1][2] Strong bases like sodium tert-butoxide (NaOtBu) can sometimes lead to the decomposition of sensitive starting materials.[1][2][3]
-
Solvent Effects: The solvent influences the solubility of reagents and the stability of the catalytic species.[1][2] Common choices include toluene, dioxane, and THF.[1][2][3]
-
Reaction Temperature and Time: Suboptimal temperatures can result in incomplete reactions or decomposition of reactants and products.[1][2]
-
A systematic approach to troubleshooting low yield is outlined in the workflow below.
References
Technical Support Center: Troubleshooting Common Side Reactions in Arylpiperazine Synthesis
Welcome to the technical support center for the synthesis of arylpiperazines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing arylpiperazines?
A1: The two most prevalent methods for synthesizing N-arylpiperazines are the Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The choice between these methods often depends on the electronic properties of the aryl halide and the desired functional group tolerance.[1][2][3]
Q2: I am getting a significant amount of the 1,4-disubstituted piperazine as a byproduct. How can I improve the selectivity for the mono-substituted product?
A2: The formation of 1,4-disubstituted piperazine is a common side reaction, especially when using unprotected piperazine. To favor mono-substitution, you can:
-
Use a large excess of piperazine relative to the aryl halide.
-
Employ N-Boc-piperazine as the starting material. The Boc protecting group prevents the second arylation and can be removed later.[4]
-
Carefully control the reaction stoichiometry and conditions.
Q3: My Buchwald-Hartwig reaction is giving a low yield, and I suspect catalyst deactivation. What can I do?
A3: Catalyst deactivation is a known issue in palladium-catalyzed cross-coupling reactions. To mitigate this, consider the following:
-
Ensure strictly anaerobic and anhydrous reaction conditions, as oxygen and water can deactivate the catalyst.
-
Screen different palladium precursors and phosphine ligands. Sterically hindered and electron-rich ligands often improve catalyst stability and activity.[5]
-
Optimize the base, solvent, and temperature. Stronger bases may allow for lower reaction temperatures, which can preserve the catalyst's lifespan.[5]
Q4: I am observing a significant amount of a hydrodehalogenated arene byproduct in my Buchwald-Hartwig reaction. What causes this and how can I prevent it?
A4: Hydrodehalogenation is a side reaction where the aryl halide is reduced instead of undergoing amination. This can be promoted by certain catalyst systems and reaction conditions. To minimize this side product:
-
Choose a suitable ligand. Some ligands are more prone to promoting hydrodehalogenation than others.
-
Optimize the reaction temperature and time; prolonged reaction times at high temperatures can sometimes lead to increased hydrodehalogenation.
-
Recent studies have shown that bimetallic palladium-copper nanocatalysts can suppress the hydrodehalogenation pathway in aqueous media.[6][7]
Q5: My SNAr reaction is not proceeding to completion. What are the key factors for a successful SNAr reaction?
A5: A successful SNAr reaction requires an activated aryl halide. This means the aromatic ring must be substituted with at least one strong electron-withdrawing group (e.g., -NO2, -CN, -C(O)R) positioned ortho or para to the leaving group (halide).[8] If your substrate is not sufficiently activated, the reaction will be sluggish or may not occur at all.
Troubleshooting Guides
Buchwald-Hartwig Amination
Issue: Low Yield and/or Formation of Side Products
This guide will help you troubleshoot common issues encountered during the Buchwald-Hartwig amination for the synthesis of arylpiperazines.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Quantitative Data Summary: Buchwald-Hartwig Amination of Aryl Halides with Piperazines
| Aryl Halide | Piperazine Derivative | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Side Products Noted | Reference |
| 4-Bromotoluene | N-Boc-piperazine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 12 | 95 | - | [9] |
| 4-Chlorotoluene | N-Boc-piperazine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 110 | 24 | 88 | - | [9] |
| 2-Chloropyridine | Piperazine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 92 | Di-arylation | [10] |
| 4-Bromoanisole | Piperazine | (SIPr)Pd(methallyl)Cl (3) | - | LHMDS | THF | 22 | 0.25 | 90 | Di-arylation | [11] |
| 1-Bromo-4-(trifluoromethyl)benzene | N-Boc-piperazine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 16 | 91 | - | [9] |
Experimental Protocol: Buchwald-Hartwig Amination using N-Boc-Piperazine
This protocol is a general procedure for the palladium-catalyzed amination of an aryl halide with N-Boc-piperazine.[9]
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and base.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. To prevent tailing of the basic product, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[12]
Nucleophilic Aromatic Substitution (SNAr)
Issue: No or Low Conversion
This guide addresses common problems encountered during the SNAr synthesis of arylpiperazines.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SNAr synthesis of arylpiperazines.
Quantitative Data Summary: SNAr of Aryl Halides with Piperazines
| Aryl Halide | Piperazine Derivative | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Side Products Noted | Reference |
| 2-Chloropyrimidine | Piperazine | K₂CO₃ | Water | 100 | 2 | 80 | Di-substitution | [11] |
| 2-Chloropyrazine | Morpholine | - | DMSO | 130 | - | High | - | [11] |
| 1-Fluoro-2,4-dinitrobenzene | Piperazine | - | Ethanol | RT | 1 | >95 | Di-substitution | General Knowledge |
| 4-Chloro-3-nitropyridine | N-Methylpiperazine | K₂CO₃ | DMF | 80 | 4 | 92 | - | General Knowledge |
| 2-Chloro-5-nitropyridine | Piperazine | K₂CO₃ | Ethanol | Reflux | 6 | 85 | Di-substitution | General Knowledge |
Experimental Protocol: SNAr Reaction with an Activated Aryl Halide
This protocol describes a general procedure for the SNAr reaction of an activated aryl halide with piperazine.
Materials:
-
Activated aryl halide (1.0 equiv)
-
Piperazine (2.0-5.0 equiv to favor mono-substitution)
-
Base (e.g., K₂CO₃, 2.0 equiv, optional, can enhance nucleophilicity)
-
Polar aprotic solvent (e.g., DMSO, DMF, or NMP)
Procedure:
-
To a round-bottom flask, add the activated aryl halide, piperazine, and base (if used).
-
Add the solvent and stir the mixture.
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 150 °C, depending on the reactivity of the aryl halide).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the polar solvent and excess piperazine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, often with an eluent system containing a small amount of triethylamine or ammonia in methanol/dichloromethane to prevent peak tailing.[13]
Reaction Pathways
The following diagrams illustrate the general reaction pathways for the Buchwald-Hartwig amination and SNAr, including the formation of common side products.
Buchwald-Hartwig Amination Pathway:
Caption: Reaction pathway for Buchwald-Hartwig amination showing the desired product and common side reactions.
SNAr Pathway:
Caption: Reaction pathway for Nucleophilic Aromatic Substitution (SNAr) showing the formation of the Meisenheimer complex.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 7. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 8. benchchem.com [benchchem.com]
- 9. sketchviz.com [sketchviz.com]
- 10. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-(2,4-Dimethylphenyl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2,4-Dimethylphenyl)piperazine, a key intermediate in various pharmaceutical compounds.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using common synthetic routes like the Buchwald-Hartwig amination.
Issue 1: Low Yield in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination for coupling an aryl halide with piperazine is resulting in a low yield of this compound. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in Buchwald-Hartwig amination are a common problem that can often be resolved by systematically optimizing the reaction components.[1] The key factors to investigate are the catalyst system (palladium precursor and phosphine ligand), the base, and the solvent.
Key Optimization Parameters:
-
Catalyst & Ligand: The choice of palladium source and, more critically, the phosphine ligand is paramount. Sterically hindered and electron-rich phosphine ligands are often required to facilitate the catalytic cycle.[2] If one catalyst/ligand system is ineffective, screening several alternatives is recommended.
-
Base: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if substrate decomposition is observed, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective.[3]
-
Solvent: The solvent must be anhydrous and capable of solubilizing the reactants. Toluene, dioxane, and THF are common choices. For substrates with poor solubility, more polar solvents like t-butanol may be beneficial.[3]
-
Temperature: The reaction temperature should be high enough to promote the reaction but not so high as to cause decomposition of the reactants, catalyst, or product. Typical temperatures range from 80°C to 110°C.
Table 1: Troubleshooting Buchwald-Hartwig Amination Conditions
| Parameter | Common Choice(s) | Troubleshooting Action | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Use a pre-formed Pd(0) catalyst or an air-stable precatalyst. | Ensures efficient generation of the active Pd(0) species.[4] |
| Ligand | XPhos, RuPhos, SPhos | Screen different "generations" of Buchwald ligands. | Ligand choice dramatically affects reaction scope and efficiency.[1] |
| Base | NaOtBu, LiHMDS | Switch to a weaker base (K₃PO₄, Cs₂CO₃). | Strong bases can sometimes promote side reactions or substrate degradation.[3] |
| Solvent | Toluene, Dioxane, THF | Use a more polar aprotic solvent (e.g., t-butanol). | Improves solubility of reactants, especially piperazine salts.[3] |
| Reactants | Aryl Halide, Piperazine | Ensure high purity and anhydrous conditions. | Water and oxygen can deactivate the palladium catalyst. |
Below is a decision tree to guide the optimization process for a low-yield Buchwald-Hartwig reaction.
Issue 2: Formation of 1,4-Bis-Arylated Piperazine Impurity
Question: My reaction is producing a significant amount of the di-substituted by-product, 1,4-bis(2-(2,4-dimethylphenylsulfanyl)phenyl)piperazine. How can I improve the selectivity for the mono-arylated product?
Answer: The formation of a di-substituted piperazine is a common side reaction because both nitrogen atoms are nucleophilic. Several strategies can be employed to favor mono-substitution.
-
Use Excess Piperazine: Employing a large excess of piperazine (e.g., 5-10 equivalents) shifts the statistical probability towards mono-arylation. While effective, this requires removal of the excess piperazine during workup. Some procedures even use piperazine as the solvent to maximize this effect.[4]
-
Mono-Protected Piperazine: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group protects one of the nitrogen atoms from reacting. After the coupling reaction, the Boc group can be easily removed under acidic conditions to yield the desired mono-substituted product.[5]
-
Slow Addition of Aryl Halide: Adding the aryl halide slowly to the mixture of piperazine and catalyst can help to maintain a high concentration of free piperazine relative to the mono-arylated product, thus reducing the rate of the second arylation.
Issue 3: Difficult Product Purification
Question: What are the most effective methods for purifying this compound from the crude reaction mixture?
Answer: Purification can be challenging due to the basic nature of the product and the presence of catalyst residues and other impurities.
-
Acid-Base Extraction: This is a highly effective technique for separating the basic piperazine product from non-basic impurities.[3]
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer, cool it (e.g., in an ice bath), and then basify it with a strong base (e.g., NaOH, K₂CO₃) until the product precipitates.
-
Extract the purified product back into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
-
-
Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be used. Due to the basicity of the piperazine nitrogen, tailing can be a problem on acidic silica gel. To mitigate this, it is advisable to add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to the eluent system (e.g., hexane/ethyl acetate).[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: There are two predominant industrial routes:
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This involves the direct coupling of a substituted aryl halide (e.g., 1-(2-bromo-phenylsulfanyl)-2,4-dimethyl-benzene) with piperazine. This method is often favored for its directness but requires careful optimization and removal of the palladium catalyst.[1][6]
-
Multi-step Nucleophilic Aromatic Substitution (SNAr) and Cyclization: This palladium-free route typically involves:
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2981520A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 6. BR112014016322B1 - PROCESS FOR THE PREPARATION OF 1- [2- (2,4-DIMETHYL-PHENYLSULFANYL) -FENYL] -PIPERAZINE - Google Patents [patents.google.com]
- 7. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Separation of Regioisomers in Disubstituted Piperazine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the separation of regioisomers in disubstituted piperazine synthesis.
Frequently Asked Questions (FAQs)
Q1: My synthesis produced a mixture of regioisomers. What are the most common methods for their separation?
A1: The most common and effective methods for separating disubstituted piperazine regioisomers are flash column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and fractional crystallization. The choice of method depends on the structural differences between the isomers, the quantity of material to be separated, and the required purity of the final products.
Q2: I'm struggling to separate my aromatic regioisomers (ortho, meta, para) of a phenylpiperazine derivative. What should I try?
A2: Positional isomers on an aromatic ring can be particularly challenging to separate due to their similar physical properties. For these cases, preparative HPLC is often the most effective technique. Chiral stationary phases have been shown to be effective in separating positional isomers like ortho-, meta-, and para-chlorophenylpiperazine (CPP), even though the molecules themselves are not chiral. Adjusting the mobile phase composition and pH is crucial for optimizing separation.[1] Capillary electrophoresis is another powerful technique for separating such isomers.[2]
Q3: My piperazine compound is streaking/tailing on the silica gel column. What is causing this and how can I fix it?
A3: The basic nitrogen atoms in the piperazine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape (streaking or tailing). To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, should be added to the mobile phase.[3] This will neutralize the acidic sites on the silica and improve the chromatography.
Q4: Can I use crystallization to separate my piperazine regioisomers?
A4: Yes, fractional crystallization can be a highly effective and scalable method for separating regioisomers, provided there is a significant difference in their crystal packing and solubility in a particular solvent system. This method often involves a systematic trial-and-error approach with various solvents to find conditions where one isomer crystallizes out, leaving the other in the mother liquor. Conversion of the piperazine free base to a salt, such as a hydrochloride or diacetate salt, can alter the crystallization properties and may facilitate separation.[3][4]
Q5: How can I confirm the identity of the separated regioisomers?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for identifying regioisomers. 1H and 13C NMR spectra will show distinct differences in chemical shifts and coupling constants for the protons and carbons on and near the piperazine ring and its substituents. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can further aid in unambiguous structure elucidation. Mass spectrometry can also be used to confirm the molecular weight, though it may not always distinguish between regioisomers without fragmentation analysis.
Troubleshooting Guides
Issue: Co-elution of Regioisomers in Flash Column Chromatography
Primary Cause: The regioisomers have very similar polarities, leading to poor separation on the chromatographic column.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Solvent System: Experiment with different solvent systems. If a standard hexane/ethyl acetate system fails, try incorporating a different solvent like dichloromethane, methanol, or acetone to alter the selectivity.
-
Gradient Elution: If isocratic elution is ineffective, a shallow gradient of the polar solvent can help resolve closely eluting compounds.
-
Additives: As mentioned in the FAQs, for basic piperazine compounds, add 0.1-1% triethylamine to the mobile phase to improve peak shape and potentially enhance separation.[3]
-
-
Change the Stationary Phase:
-
If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina (neutral, acidic, or basic) or a bonded phase like diol or amino-functionalized silica.
-
-
Improve Column Packing and Loading:
-
Ensure the column is packed uniformly to avoid channeling.
-
Use a minimal amount of solvent to dissolve the crude product before loading it onto the column. For compounds with poor solubility, dry loading (adsorbing the compound onto a small amount of silica gel before loading) is recommended.[3]
-
Issue: Poor Recovery or No Separation in Preparative HPLC
Primary Cause: Sub-optimal method parameters or an inappropriate stationary phase.
Troubleshooting Steps:
-
Method Development on an Analytical Scale: Before scaling up to a preparative column, develop and optimize the separation on an analytical HPLC system. This is more time and cost-effective.
-
Vary Mobile Phase Composition and pH:
-
Systematically vary the ratio of the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase.
-
Adjusting the pH of the mobile phase can significantly impact the retention of basic piperazine compounds and improve selectivity between isomers.[1]
-
-
Select the Right Column:
-
Optimize Loading and Flow Rate:
-
Avoid overloading the column, as this will lead to peak broadening and poor resolution. Perform a loading study to determine the optimal sample amount.
-
Lowering the flow rate can sometimes improve resolution, but will also increase the run time.
-
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Separation of Piperazine Regioisomers
| Technique | Stationary Phase | Mobile Phase/Eluent | Additive | Application Example | Reference |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | 0.1-1% Triethylamine | General purification of basic piperazine derivatives | [3] |
| Preparative HPLC | Reversed-Phase C18 | Acetonitrile/Water | 0.1% Formic Acid | Separation of N,N'-disubstituted piperazine isomers | [6] |
| Analytical HPLC | Chiral Column | Triethylamine Buffer/Methanol (70:30) at pH 9 | - | Separation of ortho-, meta-, and para-chlorophenylpiperazine | [1] |
| Capillary Electrophoresis | Fused-Silica Capillary | 20 mM Phosphoric Acid (pH 2.5) with 10 mM α-cyclodextrin | Triethylamine | Separation of chlorophenylpiperazine isomers | [2] |
| GC-MS | Rxi®-17Sil MS | - | - | Separation of monomethoxybenzyl regioisomers of a disubstituted piperazine | [7] |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Separation of Basic Piperazine Regioisomers
Objective: To separate a mixture of disubstituted piperazine regioisomers using flash column chromatography with a basic modifier.
Materials:
-
Crude mixture of piperazine regioisomers
-
Silica gel (for flash chromatography)
-
Solvents for mobile phase (e.g., Hexane, Ethyl Acetate)
-
Triethylamine
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass column for flash chromatography
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system for separation. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Add 0.5% triethylamine to the solvent system to prevent streaking. The ideal solvent system should give Rf values for the target compounds between 0.2 and 0.5, with the largest possible difference in Rf values (ΔRf).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, for dry loading, dissolve the product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Load the resulting powder onto the top of the column.
-
Elution: Begin eluting the column with the determined mobile phase. If the separation is challenging, a shallow gradient of increasing solvent polarity can be used.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure desired regioisomer and remove the solvent under reduced pressure.
Protocol 2: Fractional Crystallization via Salt Formation
Objective: To separate piperazine regioisomers by converting them to their diacetate salts and exploiting differences in their solubility.
Materials:
-
Crude mixture of piperazine regioisomers
-
Acetone
-
Glacial Acetic Acid
-
Filtration apparatus (Büchner funnel, filter flask)
-
Stir plate and stir bar
Procedure:
-
Dissolution: Dissolve the crude piperazine mixture in acetone at a temperature between 20-40°C.
-
Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. Use a stoichiometric amount relative to the piperazine content to form the diacetate salt.
-
Crystallization: Allow the solution to stir at room temperature or cool to induce crystallization. The less soluble regioisomer diacetate salt should precipitate out of the solution.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold acetone to remove the mother liquor containing the more soluble isomer.
-
Analysis: Analyze the crystals and the filtrate by a suitable method (e.g., TLC, HPLC, or NMR) to determine the purity and the composition of each fraction.
-
Free Base Conversion (Optional): To recover the free base, dissolve the salt in water, basify with a suitable base (e.g., NaOH), and extract with an organic solvent.
Visualizations
Caption: Decision workflow for selecting a separation method.
Caption: Troubleshooting guide for co-eluting regioisomers.
References
- 1. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 5. gtfch.org [gtfch.org]
- 6. Separation of Piperazine-1,4-dipropionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. etd.auburn.edu [etd.auburn.edu]
Technical Support Center: Mitigating Metal Catalyst Contamination in Piperazine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating metal catalyst contamination during piperazine synthesis.
Troubleshooting Guides
Issue 1: Higher than expected residual metal catalyst levels in the final piperazine product after initial purification.
Possible Causes & Troubleshooting Steps:
-
Inefficient Catalyst Scavenging: The chosen scavenger may not be optimal for the specific metal catalyst or its oxidation state.
-
Solution: Screen a panel of metal scavengers with different functional groups (e.g., thiol, amine, phosphine-based scavengers for palladium). The efficiency of scavengers is dependent on the specific metal and its state in the reaction mixture.[1][2]
-
Action: Perform small-scale screening experiments with various scavengers to identify the most effective one for your system.
-
-
Suboptimal Scavenging Conditions: Temperature, time, and scavenger-to-metal ratio can significantly impact scavenging efficiency.
-
Solution: Optimize the scavenging parameters. A Design of Experiments (DoE) approach can be systematically used to identify the optimal conditions for temperature, scavenging time, and the amount of scavenger.[3]
-
Action: Refer to the experimental protocol section for a general procedure on scavenger optimization.
-
-
Strong Catalyst-Product Interaction: The metal catalyst may form a stable complex with the piperazine product, making it difficult to remove.
-
Solution: Consider a pre-treatment step to break the complex before scavenging. This could involve adjusting the pH or adding a competitive ligand. In some cases, microwave digestion of the API may be necessary before analysis to release the bound metal.[4]
-
Action: Analyze the potential for complex formation between your catalyst and product. If suspected, experiment with pH adjustments or the addition of a strong, but easily removable, complexing agent prior to scavenging.
-
-
Contamination from Manufacturing Equipment: Metal ions can leach from stainless steel reactors or other processing equipment.[5][6][7]
-
Solution: Ensure equipment is properly maintained and compatible with the reaction conditions. Corrosion can introduce metals like iron, chromium, and nickel.[5][7][8]
-
Action: If contamination from equipment is suspected, analyze the product for metals commonly found in stainless steel. Consider using glass-lined reactors for sensitive final steps.
-
Issue 2: Inconsistent results in metal catalyst removal across different batches.
Possible Causes & Troubleshooting Steps:
-
Variability in Raw Materials: Impurities in starting materials or reagents can interfere with the catalyst or the scavenging process.[5][9]
-
Solution: Implement stringent quality control for all incoming raw materials. Trace metal impurities in reagents can sometimes act as catalysts themselves or poison the intended catalyst or scavenger.[10]
-
Action: Source high-purity, well-characterized starting materials. Analyze different batches of raw materials for trace metal content.
-
-
Changes in Catalyst Activity or State: The oxidation state and coordination sphere of the metal catalyst can vary between runs, affecting its reactivity and ease of removal.
-
Solution: Standardize the catalyst preparation and handling procedures. Ensure consistent reaction conditions to maintain the catalyst in a predictable state.
-
Action: Implement strict protocols for catalyst activation and addition to the reaction. Monitor reaction progress to detect any deviations that might indicate changes in catalyst behavior.
-
-
Ineffective Post-Reaction Work-up: The work-up procedure may not be robust enough to handle slight variations in the reaction outcome.
-
Solution: Develop a standardized and validated work-up and purification protocol. Traditional methods like chromatography and crystallization can be effective but may also lead to API loss.[1][11]
-
Action: Re-evaluate and optimize the entire purification train, including extractions, washes, and crystallization steps, to ensure consistent removal of the catalyst. A combination of scavenging and crystallization is often more effective than either method alone.[4][12][13]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common metal catalysts used in piperazine synthesis that can lead to contamination?
A1: Common metal catalysts include palladium (Pd), ruthenium (Ru), iridium (Ir), rhodium (Rh), copper (Cu), and nickel (Ni).[14][15][16][17][18][19] Palladium is one of the most widely used, particularly in cross-coupling reactions to form C-N bonds, which are common in the synthesis of substituted piperazines.[16][18][20][21]
Q2: What are the regulatory limits for residual metal catalysts in active pharmaceutical ingredients (APIs)?
A2: Regulatory bodies like the European Medicines Agency (EMA) and the US FDA (following ICH Q3D guidelines) have established Permitted Daily Exposure (PDE) limits for various metal catalysts.[22][23][24] These limits are based on the toxicity of the metal and the route of administration of the final drug product. For example, the oral PDE for palladium is 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug with a maximum daily dose of 10 grams.[21][23]
Q3: How can I accurately quantify the level of metal catalyst contamination?
A3: The standard and most accurate methods for quantifying trace metal residues are inductively coupled plasma-mass spectrometry (ICP-MS) and inductively coupled plasma-optical emission spectroscopy (ICP-OES).[4][20][25] Atomic absorption spectroscopy (AAS) is also used.[24] For high-throughput screening of palladium removal methods, a rapid fluorescence-based assay has been developed.[20][25]
Q4: What are metal scavengers and how do they work?
A4: Metal scavengers are materials designed to react with and bind to residual metal catalysts, allowing for their removal by filtration.[1][2] They are often based on silica or polymer supports functionalized with groups that have a high affinity for specific metals.[1][2][4][26] For example, thiol-functionalized silica is very effective at scavenging palladium.[2]
Q5: Can crystallization alone be sufficient to remove metal catalyst residues?
A5: While crystallization can be an effective purification step, it may not always be sufficient on its own to reduce metal residues to acceptable levels.[11] In some cases, the metal catalyst can co-crystallize with the product, leading to an enrichment of the impurity in the final API.[11] Often, a combination of scavenging followed by crystallization is the most effective strategy.[4]
Q6: Are there "greener" alternatives to traditional metal catalysts in piperazine synthesis?
A6: Yes, research is ongoing into more sustainable catalytic methods. This includes the use of organic photoredox catalysts and developing processes that use catalytic amounts of less toxic metals like copper.[14][15] Additionally, using immobilized or solid-supported catalysts can simplify removal by filtration.[27]
Data Presentation
Table 1: Comparison of Common Metal Scavenging Technologies
| Scavenger Type | Support Material | Functional Group Examples | Target Metals | Advantages | Disadvantages |
| Silica-Based | Silica Gel | Thiol, Amine, Phosphine | Pd, Pt, Ru, Rh, Cu | High selectivity, no swelling, good solvent compatibility, thermal stability.[1][2] | Higher cost compared to activated carbon. |
| Polymer-Based | Polystyrene | Trimercaptotriazine, N-acetylcysteine | Pd, Ru | High capacity, can be engineered for specific metals.[4][28] | Can swell in certain solvents, potential for leaching. |
| Activated Carbon | Carbon | - | Broad range of metals | Low cost, readily available.[4] | Lower selectivity, may adsorb the API leading to yield loss.[1][11] |
| Functionalized Fibers | Polymer Fibers | Various chelating groups | Pd, Pt, and other precious metals | High surface area, suitable for flow chemistry applications.[4][28] | May have lower capacity than bulk resins. |
Table 2: Regulatory Limits for Common Metal Catalysts (ICH Q3D)
| Metal Catalyst | Route of Administration | Permitted Daily Exposure (PDE) (µ g/day ) | Concentration Limit (ppm) for ≤10g/day dose |
| Palladium (Pd) | Oral | 100 | 10 |
| Palladium (Pd) | Parenteral | 10 | 1 |
| Platinum (Pt) | Oral | 100 | 10 |
| Platinum (Pt) | Parenteral | 10 | 1 |
| Rhodium (Rh) | Oral | 100 | 10 |
| Rhodium (Rh) | Parenteral | 10 | 1 |
| Ruthenium (Ru) | Oral | 100 | 10 |
| Ruthenium (Ru) | Parenteral | 10 | 1 |
| Iridium (Ir) | Oral | 100 | 10 |
| Iridium (Ir) | Parenteral | 10 | 1 |
| Nickel (Ni) | Oral | 200 | 20 |
| Nickel (Ni) | Parenteral | 20 | 2 |
| Copper (Cu) | Oral | 3000 | 300 |
| Copper (Cu) | Parenteral | 300 | 30 |
Source: Adapted from EMA Guideline on the specification limits for residues of metal catalysts or metal reagents.[22][23]
Experimental Protocols
Protocol 1: Screening of Metal Scavengers for Palladium Removal
-
Preparation of Stock Solution: After completion of the piperazine synthesis reaction, quench the reaction and perform the initial work-up (e.g., extraction, washing). Dissolve a known quantity of the crude product in a suitable solvent to create a stock solution.
-
Initial Metal Quantification: Take an aliquot of the stock solution and determine the initial palladium concentration (ppm) using ICP-MS or ICP-OES.
-
Scavenger Screening Setup:
-
In separate vials, add a defined volume of the stock solution.
-
To each vial, add a different metal scavenger (e.g., SiliaMetS® Thiol, QuadraPure® TU, Smopex®-234). Use a consistent scavenger-to-estimated-metal molar ratio (e.g., 5 equivalents) for the initial screen.
-
Include a control vial with no scavenger.
-
-
Scavenging: Stir the vials at a set temperature (e.g., 40 °C) for a defined period (e.g., 4 hours).
-
Sample Preparation for Analysis: After the specified time, filter the contents of each vial to remove the scavenger.
-
Final Metal Quantification: Analyze the palladium concentration in the filtrate from each vial using ICP-MS or ICP-OES.
-
Evaluation: Compare the final palladium levels for each scavenger to the initial concentration and the control to determine the most effective scavenger.
Protocol 2: Optimization of Scavenging Conditions
-
Select Best Scavenger: Based on the screening results from Protocol 1, select the most effective scavenger.
-
Experimental Design: Use a Design of Experiments (DoE) approach to investigate the effects of key parameters:
-
Temperature: (e.g., 25 °C, 40 °C, 60 °C)
-
Time: (e.g., 1 hr, 4 hrs, 8 hrs)
-
Scavenger Equivalents: (e.g., 2, 5, 10 molar equivalents relative to the initial metal concentration)
-
-
Execution: Run the scavenging experiments according to the DoE matrix.
-
Analysis: Quantify the residual palladium for each experimental run.
-
Modeling: Use statistical software to analyze the results and build a model that predicts the optimal conditions for palladium removal.[3]
Visualizations
Caption: Troubleshooting workflow for high residual metal catalyst.
Caption: Experimental workflow for screening metal scavengers.
References
- 1. velocityscientific.com.au [velocityscientific.com.au]
- 2. alfachemic.com [alfachemic.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arborassays.com [arborassays.com]
- 5. delsu.edu.ng [delsu.edu.ng]
- 6. Protecting your drug products: Strategies for preventing metal contamination in powders - Pharmaceutical Technology [pharmaceutical-technology.com]
- 7. contractpharma.com [contractpharma.com]
- 8. Elemental analysis and heavy metals for the pharmaceutical sector | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 9. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biotage.com [biotage.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques — Department of Pharmacology [pharm.ox.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]
- 16. Piperazine synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. gyanvihar.org [gyanvihar.org]
- 19. researchgate.net [researchgate.net]
- 20. pharmtech.com [pharmtech.com]
- 21. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ema.europa.eu [ema.europa.eu]
- 23. biospectra.us [biospectra.us]
- 24. crimsonpublishers.com [crimsonpublishers.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. apeiron-synthesis.com [apeiron-synthesis.com]
- 28. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
Technical Support Center: Optimizing Scale-Up of 1-(2,4-Dimethylphenyl)piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of 1-(2,4-Dimethylphenyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound suitable for scale-up?
The most common and scalable methods for synthesizing N-arylpiperazines, including this compound, are the Palladium-catalyzed Buchwald-Hartwig amination and traditional nucleophilic aromatic substitution (SNAr).[1][2][3] The Buchwald-Hartwig reaction is particularly versatile and widely used due to its tolerance of a broad range of functional groups.[1][3] Another approach involves forming the piperazine ring by reacting a suitable aniline precursor with bis(2-chloroethyl)amine.[2][4]
Q2: What are the main challenges when scaling up the synthesis of this compound?
Scaling up from the laboratory to pilot or production scale introduces several critical challenges.[5] These include:
-
Thermal Management: Exothermic or endothermic reactions can create temperature gradients in large reactors, leading to side reactions and impurity formation.[5]
-
Mixing Efficiency: Achieving homogenous mixing in large volumes is difficult and can result in localized concentration differences, affecting reaction rates and selectivity.[5]
-
Impurity Profile: Side reactions that are negligible at a small scale can become significant at a larger scale, complicating purification.[5]
-
Catalyst Removal: For reactions like the Buchwald-Hartwig amination, complete removal of the palladium catalyst is a critical but often challenging step for pharmaceutical applications.[6]
Q3: How can the formation of the 1,4-bis(2,4-Dimethylphenyl)piperazine byproduct be minimized?
The formation of a di-substituted byproduct is a common issue due to the similar reactivity of both nitrogen atoms in piperazine.[7] To favor mono-substitution, a large excess of piperazine (typically 5-10 equivalents) relative to the aryl halide is recommended.[2][7] This statistically favors the reaction of the aryl halide with an unreacted piperazine molecule. An alternative, though more costly, strategy is to use N-Boc-piperazine, which protects one of the nitrogen atoms, ensuring mono-substitution, followed by a deprotection step.[2][6]
Q4: What are the most effective methods for purifying this compound at scale?
Due to the basic nature of the piperazine moiety, several purification strategies are effective at a large scale:
-
Crystallization as a Salt: The most common industrial method is to precipitate the product as a pharmaceutically acceptable salt, such as the hydrobromide (HBr) or hydrochloride (HCl) salt.[6][8][9] This process is highly effective for removing impurities and results in a stable, crystalline solid that is easy to handle.
-
Acid-Base Extraction: This technique can be used to separate the basic product from non-basic impurities.[7] The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative moves to the aqueous phase as a salt, which can then be isolated.
Troubleshooting Guides
Issue 1: Low Yield in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig reaction for the synthesis of this compound is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in Buchwald-Hartwig amination can often be traced to catalyst deactivation, suboptimal reaction conditions, or issues with starting materials.[7] Key areas to investigate include:
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are known to improve reaction efficiency by stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[10] Ensure the catalyst and ligand are not degraded and are handled under an inert atmosphere if they are air-sensitive.
-
Base Selection: The base plays a crucial role in the catalytic cycle.[10] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used.[9] The strength and solubility of the base can significantly impact the reaction rate.
-
Solvent Choice: Aprotic solvents such as toluene, dioxane, or DMF are typically used.[3][6] The solvent must be anhydrous, as water can lead to catalyst deactivation and competing side reactions.
-
Temperature Control: The reaction temperature needs to be carefully optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of byproducts. A typical range is between 80-120 °C.[8]
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Issue 2: Poor Selectivity for Mono-Arylation
Question: My reaction is producing a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for the desired mono-substituted product?
Answer: The formation of di-substituted piperazine is a common challenge.[7] The most effective and economical strategy at scale is to adjust the stoichiometry. Using a large excess of piperazine shifts the equilibrium to favor the reaction between the aryl halide and a more abundant, un-substituted piperazine molecule.
Issue 3: Reaction Fails During Scale-Up
Question: The reaction performs well at the 1L scale, but the yield drops and impurities increase at the 50L scale. What could be the cause?
Answer: This is a classic scale-up problem, often unrelated to the reaction chemistry itself but rather to physical and engineering principles.[5]
-
Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making heat removal less efficient.[5] If the reaction is exothermic, localized hot spots can form, leading to thermal degradation of reactants, products, or the catalyst, which in turn generates impurities.
-
Mass Transfer (Mixing): Stirring that is effective in a small flask may be inadequate in a large tank, creating "dead zones" where reactants are not well mixed.[5] This can lead to incomplete conversion and the formation of byproducts from localized high concentrations of reagents.
Caption: Logical relationships of challenges encountered during reaction scale-up.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination for this compound
This protocol is a general guideline. Optimization of catalyst, ligand, base, and temperature is recommended.
-
Materials:
-
1-Bromo-2,4-dimethylbenzene (1.0 equiv.)
-
Piperazine (5.0 equiv.)
-
Pd(OAc)₂ (0.01-0.02 equiv.)
-
XPhos (or other suitable phosphine ligand) (0.02-0.04 equiv.)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)
-
Anhydrous Toluene
-
-
Procedure:
-
To a dry, inerted reactor, add piperazine, sodium tert-butoxide, Pd(OAc)₂, and the phosphine ligand.
-
Add anhydrous toluene and stir the mixture to form a suspension.
-
Slowly add 1-bromo-2,4-dimethylbenzene to the mixture at room temperature.
-
Heat the reaction mixture to 100-110 °C and maintain for 4-8 hours, monitoring the reaction progress by HPLC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Perform a workup by separating the organic layer. Extract the aqueous layer with toluene or another suitable solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Protocol 2: Purification via HBr Salt Crystallization
-
Materials:
-
Crude this compound
-
Isopropanol
-
Aqueous Hydrobromic Acid (48%)
-
-
Procedure:
-
Dissolve the crude product in isopropanol, heating gently if necessary.
-
Filter the solution to remove any insoluble impurities (e.g., residual palladium).
-
Slowly add aqueous HBr (approx. 1.0 equiv.) to the solution while stirring.
-
The this compound HBr salt should begin to precipitate.
-
Cool the mixture slowly to 0-5 °C to maximize crystallization.
-
Isolate the solid product by filtration.
-
Wash the filter cake with cold isopropanol to remove any remaining impurities.
-
Dry the product under vacuum to yield the purified HBr salt.
-
Data Presentation
Table 1: Optimization of Buchwald-Hartwig Reaction Conditions
| Parameter | Variation | Observation | Recommendation |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Both are effective palladium sources. | Pd(OAc)₂ is often more cost-effective for scale-up. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands generally give higher yields and faster reaction times.[10] | XPhos is a robust and commonly used ligand for this type of transformation. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Stronger, sterically hindered bases like NaOt-Bu often lead to higher yields.[9] | NaOt-Bu is a standard choice, but base screening is advised. |
| Solvent | Toluene, Dioxane, DMF | Toluene is a common and effective solvent with a suitable boiling point.[6][8] | Use anhydrous toluene for consistent results. |
| Temperature | 80 °C, 100 °C, 120 °C | Reaction rates increase with temperature, but catalyst decomposition may occur >120 °C. | An optimal range is typically 100-110 °C. |
Table 2: Effect of Piperazine Stoichiometry on Mono-Arylation Selectivity
| Molar Ratio (Piperazine : Aryl Halide) | Mono-substituted Product Yield (%) | Di-substituted Byproduct (%) |
| 1.2 : 1 | ~60% | ~35% |
| 3.0 : 1 | ~85% | ~10% |
| 5.0 : 1 | >95% | <5% |
| 10.0 : 1 | >98% | <2% |
Note: Yields are representative and can vary based on specific reaction conditions.[7]
Visualizations
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[1][11]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. BR112014016322B1 - PROCESS FOR THE PREPARATION OF 1- [2- (2,4-DIMETHYL-PHENYLSULFANYL) -FENYL] -PIPERAZINE - Google Patents [patents.google.com]
- 9. US8598348B2 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Degradation pathways of 1-(2,4-Dimethylphenyl)piperazine under experimental conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-(2,4-Dimethylphenyl)piperazine (DMDPP) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound (DMDPP)?
A1: While specific degradation pathways for DMDPP are not extensively documented in the literature, based on studies of related arylpiperazine and piperazine compounds, the primary degradation routes are expected to be:
-
Oxidative Degradation: This is a common pathway for arylpiperazines.[1][2] Oxidation can occur on both the dimethylphenyl ring and the piperazine moiety.
-
Hydroxylation: The aromatic ring is susceptible to hydroxylation, catalyzed by enzymes (like CYP2D6 in biological systems) or chemical oxidants.[1][2] The methyl groups on the phenyl ring may also be oxidized to hydroxymethyl and subsequently to carboxylic acid groups.
-
Piperazine Ring Oxidation: The piperazine ring can be oxidized to form various products, including N-oxides and ring-opened byproducts.[3][4]
-
-
N-Dealkylation: Cleavage of the bond between the nitrogen of the piperazine ring and the dimethylphenyl group can occur, leading to the formation of piperazine and 2,4-dimethylaniline derivatives.[2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation. This process often involves the formation of reactive radical species, leading to a complex mixture of degradation products. For piperazine itself, UV irradiation in the presence of air can lead to its degradation.
-
Thermal Degradation: At elevated temperatures, DMDPP may undergo thermal degradation. For the parent piperazine, thermal degradation can result in the formation of products like N-formylpiperazine and ethylenediamine.[3]
-
Biodegradation: The biodegradation of the piperazine ring is generally considered to be a slow process.[5] However, certain microorganisms, such as Mycobacterium and Arthrobacter species, have been shown to degrade piperazine.[5] The dimethylphenyl moiety is an aromatic hydrocarbon structure, and various bacteria are known to degrade such compounds.[6]
Q2: I am not observing any degradation of DMDPP in my experiment. What are the possible reasons?
A2: A lack of observable degradation can be due to several factors. Consider the following troubleshooting steps:
-
Experimental Conditions:
-
Insufficient Stress: The applied stress (e.g., light intensity, temperature, oxidant concentration) may not be sufficient to induce degradation within the experimental timeframe.
-
pH of the Medium: The stability of arylpiperazines can be pH-dependent.[7] Ensure the pH of your experimental medium is appropriate for the intended degradation pathway.
-
-
Analytical Method Sensitivity:
-
Your analytical method (e.g., HPLC-UV, GC-MS) may not be sensitive enough to detect small changes in the concentration of DMDPP or the formation of low-level degradation products.
-
-
Compound Stability:
-
Arylpiperazines can be relatively stable under certain conditions. Phenylpiperazines have shown more stability than benzylpiperazines in some studies.[8]
-
Q3: I am seeing multiple unexpected peaks in my chromatogram. How can I identify if they are degradation products?
A3: The appearance of new peaks is a good indication that degradation is occurring. To confirm and identify these as degradation products, you can:
-
Run a Control Sample: Analyze a sample of your DMDPP standard that has not been subjected to the degradation conditions. The new peaks should be absent in the control.
-
Mass Spectrometry (MS) Analysis: Couple your chromatography system to a mass spectrometer (LC-MS or GC-MS). The mass spectra of the new peaks can provide molecular weight and fragmentation information, which can be used to propose structures for the degradation products.
-
Forced Degradation Studies: Conduct studies under more aggressive conditions (e.g., higher temperature, stronger oxidant) to intentionally generate higher levels of the degradation products, making them easier to isolate and characterize.
Troubleshooting Guides
Issue 1: Poor Reproducibility in Photodegradation Experiments
| Possible Cause | Suggested Solution |
| Inconsistent Light Source Intensity | Regularly measure and report the intensity of your light source. Ensure consistent positioning of samples relative to the light source.[9] |
| Temperature Fluctuations | Use a temperature-controlled chamber for your experiments to maintain a constant temperature. |
| Lack of Appropriate Controls | Always include dark controls (samples protected from light) to differentiate between photodegradation and other degradation pathways (e.g., hydrolysis, oxidation).[9] |
| Use of Organic Co-solvents | If using a co-solvent, be aware that it can act as a photosensitizer or a quencher of reactive species. Report the presence and concentration of any co-solvents.[9] |
Issue 2: HPLC Analysis Problems
| Possible Cause | Suggested Solution |
| Retention Time Drift | Ensure proper column equilibration between injections. Check for leaks in the HPLC system. Use a thermostatted column compartment for stable temperature control. Prepare fresh mobile phase daily.[10] |
| Peak Tailing | The basic nitrogen atoms in the piperazine ring can interact with residual silanols on the HPLC column. Use a high-purity silica column or an end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations. Adjust the mobile phase pH.[11] |
| Ghost Peaks | Contamination in the mobile phase or carryover from previous injections. Use high-purity solvents and freshly prepared mobile phase. Implement a needle wash step in your injection sequence.[12] |
| No Peaks or Very Small Peaks | Check for issues with the injector, such as a blocked needle or incorrect injection volume. Ensure the detector is set to the correct wavelength for DMDPP or its derivatives.[10] |
Experimental Protocols
Protocol 1: General Photodegradation Study
-
Solution Preparation: Prepare a stock solution of DMDPP in a suitable solvent (e.g., acetonitrile or methanol) and dilute it to the desired concentration in the experimental aqueous medium (e.g., ultrapure water, buffer solution).
-
Experimental Setup:
-
Use quartz tubes or a photoreactor with a specific light source (e.g., xenon lamp with filters to simulate sunlight, or a UV lamp).
-
Maintain a constant temperature using a water bath or a cooling system.
-
Include dark controls by wrapping identical tubes in aluminum foil.
-
-
Irradiation: Expose the samples to the light source for a defined period.
-
Sampling: Withdraw aliquots at predetermined time intervals.
-
Sample Analysis: Analyze the samples immediately or store them in the dark at a low temperature (e.g., 4°C) until analysis by a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: Plot the concentration of DMDPP as a function of time to determine the degradation kinetics.
Protocol 2: Oxidative Degradation Study (Fenton-like Reaction)
-
Solution Preparation: Prepare an aqueous solution of DMDPP at a known concentration.
-
Reaction Initiation:
-
Add a source of Fe(II) (e.g., ferrous sulfate) to the solution.
-
Initiate the reaction by adding hydrogen peroxide (H₂O₂).
-
-
Reaction Conditions: Maintain the reaction at a constant pH (typically acidic, e.g., pH 3) and temperature. Stir the solution continuously.
-
Sampling: At specific time points, withdraw a sample and immediately quench the reaction by adding a substance that removes the residual oxidant (e.g., sodium sulfite or catalase).
-
Sample Analysis: Analyze the quenched samples to determine the remaining concentration of DMDPP and identify degradation products using LC-MS/MS or GC-MS.
Quantitative Data
Table 1: Pseudo-First-Order Rate Constants for Thermal Degradation of Aqueous Piperazine (PZ)
| Temperature (°C) | PZ Concentration | CO₂ Loading (mol CO₂/mol alkalinity) | Rate Constant (k₁) (s⁻¹) | Reference |
| 150 | 8 m | 0.3 | 6.12 x 10⁻⁹ | [3] |
Note: This data is for the parent piperazine and should be used as a general indicator of the stability of the piperazine ring structure under thermal stress.
Visualizations
Degradation Pathways
Caption: Inferred degradation pathways of this compound.
Experimental Workflow
Caption: General experimental workflow for a DMDPP degradation study.
Troubleshooting Logic
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biodegradation of piperazine and structurally-related linear and cyclic amines | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. isaacpub.org [isaacpub.org]
- 8. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C3EM00615H [pubs.rsc.org]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. hplc.eu [hplc.eu]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of 1-(2,4-Dimethylphenyl)piperazine and Its Analogs in CNS-Related Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 1-(2,4-Dimethylphenyl)piperazine, a key scaffold in central nervous system (CNS) drug discovery, and its structurally related analogs. By examining their performance based on experimental data, this document aims to facilitate the rational design of novel therapeutic agents targeting various neurological and psychiatric disorders.
Introduction
1-Arylpiperazine derivatives are a well-established class of compounds with significant pharmacological activity, primarily targeting aminergic G protein-coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D) receptors. This compound, also known as vortioxetine, is a multimodal antidepressant that exemplifies the therapeutic potential of this scaffold. Its clinical efficacy is attributed to a unique combination of serotonin transporter (SERT) inhibition and modulation of several serotonin receptors.
This guide will delve into the structure-activity relationships (SAR) of this compound and its analogs, presenting quantitative data on their receptor binding affinities and functional activities. Detailed experimental protocols for key assays are provided to ensure reproducibility and aid in the design of future studies.
Quantitative Data Presentation
The following tables summarize the in vitro pharmacological profiles of this compound and a selection of its analogs. The data, compiled from various studies, highlights the impact of structural modifications on receptor binding affinity. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of this compound and Analogs for Serotonin Receptors and the Serotonin Transporter (SERT)
| Compound | Ar-group | R1 | R2 | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT3A (Ki, nM) | 5-HT7 (Ki, nM) | SERT (Ki, nM) | Reference |
| This compound (Vortioxetine) | 2,4-Dimethylphenyl | H | H | 15 | 33 | 3.7 | 19 | 1.6 | [1] |
| Analog 1 | 2,3-Dimethylphenyl | H | H | 1.2 | - | - | - | - | [2] |
| Analog 2 | 3-(Trifluoromethyl)phenyl | H | H | 27 | - | - | 73.6 | - | [3] |
| Analog 3 | 2-Methoxyphenyl | H | H | 41.5 | - | - | 42.5 | - | [4] |
| Analog 4 | Phenyl | H | H | 23.9 | - | - | 45.0 | - | [4] |
Note: A lower Ki value indicates a higher binding affinity. "-" indicates data not available.
Table 2: Comparative Receptor Binding Affinities (Ki, nM) of this compound Analogs for Dopamine Receptors
| Compound | Ar-group | R1 | R2 | D2 (Ki, nM) | D3 (Ki, nM) | Reference |
| Analog 3 | 2-Methoxyphenyl | H | H | 300 | - | [4] |
| Analog 5 | 4-(Thiophen-3-yl)benzamide substituted N-phenylpiperazine | Varies | Varies | 349-7522 | 96-1413 | |
| Analog 6 | 4-(Thiazol-4-yl)benzamide substituted N-phenylpiperazine | Varies | Varies | - | 2.5-31 |
Note: A lower Ki value indicates a higher binding affinity. "-" indicates data not available.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the pharmacological profile of 1-arylpiperazine derivatives. For specific details, please refer to the cited literature.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for target receptors.
General Procedure:
-
Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., HEK-293 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer containing protease inhibitors is used to maintain the integrity of the receptors.
-
Incubation: A constant concentration of a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A receptors, [³H]-spiperone for D2 receptors) is incubated with the cell membranes and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assays (e.g., cAMP Assay)
Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.
Objective: To measure the effect of test compounds on second messenger signaling pathways, such as cyclic adenosine monophosphate (cAMP) production.
General Procedure for cAMP Assay:
-
Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with the test compound at various concentrations.
-
Agonist Stimulation: For antagonist testing, cells are then stimulated with a known agonist for the receptor (e.g., forskolin for adenylyl cyclase activation).
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: The concentration-response curves are plotted, and parameters such as EC50 (for agonists) or IC50 (for antagonists) are determined.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the serotonin and dopamine receptors targeted by 1-arylpiperazine derivatives.
Caption: Overview of major GPCR signaling pathways activated by arylpiperazine derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro pharmacological characterization of novel arylpiperazine analogs.
Caption: General experimental workflow for the evaluation of novel arylpiperazine analogs.
Conclusion
The 1-arylpiperazine scaffold, with this compound as a prominent example, continues to be a rich source of CNS-active compounds. The comparative analysis of its analogs reveals that subtle structural modifications on the aryl ring and the piperazine moiety can significantly alter the receptor binding profile and functional activity. This guide provides a framework for understanding these structure-activity relationships, supported by quantitative data and detailed experimental protocols. The presented signaling pathways and experimental workflows offer a visual representation of the key concepts in the pharmacological evaluation of these compounds. By leveraging this information, researchers can more effectively design and develop novel arylpiperazine derivatives with improved therapeutic profiles for the treatment of a wide range of neurological and psychiatric disorders.
References
- 1. Design, synthesis and biological evaluation of vortioxetine derivatives as new COX-1/2 inhibitors in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Phenylpiperazine Derivatives: A Comparative Analysis of Structure-Activity Relationships at Serotonin and Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-phenylpiperazine derivatives, focusing on their interactions with key serotonin (5-HT) and dopamine (D) receptors implicated in various neurological and psychiatric disorders. The following sections present quantitative binding data, detailed experimental protocols for assessing compound affinity and functional activity, and visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the SAR of this important chemical scaffold.
Comparative Binding Affinity of N-Phenylpiperazine Derivatives
The following tables summarize the binding affinities (Ki) of a selection of N-phenylpiperazine derivatives for the human 5-HT1A, D2, and D3 receptors. These derivatives illustrate the impact of substitutions on the phenyl ring and the nature of the terminal group on receptor affinity and selectivity.
Table 1: Binding Affinities (Ki, nM) of N-Phenylpiperazine Derivatives at Human 5-HT1A Receptors
| Compound | R1 (Phenyl Substitution) | R2 (Terminal Group) | Ki (nM) for 5-HT1A | Reference |
| 1 | 2-OCH3 | H | 1.2 | [1] |
| 2 | 2-OCH3 | -CH2CH2CH2-Adamantyl | 21.3 | [1] |
| 3 | 2-F | H | 67.8 | [2] |
| 4 | 2-Cl | 4-methylcoumarin | 0.57 | [3] |
| 5 | 3-Br | 4-methylcoumarin | 0.78 | [3] |
| 6 | H | 4-methyl-1,2,4-triazine-3,5(2H,4H)-dione | 3.77 | [4][5] |
Table 2: Binding Affinities (Ki, nM) of N-Phenylpiperazine Derivatives at Human Dopamine D2 and D3 Receptors
| Compound | R1 (Phenyl Substitution) | R2 (Terminal Group) | Ki (nM) for D2 | Ki (nM) for D3 | D3 vs. D2 Selectivity (fold) | Reference |
| 7 | H | H | 2300 | 150 | 15.3 | [6] |
| 8 | H | 4-(thiophen-3-yl)benzamide | 2560 | 1.4 | 1828 | [7] |
| 9 | H | 4-(thiazol-4-yl)benzamide | 3480 | 2.5 | 1392 | [7] |
| 10 | 2-F | 4-(thiophen-3-yl)benzamide | - | 1.4 | >500 | [2][7] |
| 11 | H | Indole-5-carboxamide | 12.9 | 0.118 | 109 | [8] |
| 12 | H | Benzo[d][6][9]dioxole-5-sulfonamide | <1000 | <1000 | - | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the data tables, enabling researchers to understand and replicate the assessment of N-phenylpiperazine derivatives.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[10][11]
1. Membrane Preparation:
-
Cell Culture and Harvesting: Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing the receptor of interest (e.g., human 5-HT1A, D2, or D3 receptors) are cultured to ~80-90% confluency. The cells are then harvested by scraping into ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10][12]
-
Homogenization: The cell suspension is homogenized using a Polytron or Dounce homogenizer in a lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) to disrupt the cell membranes.[13]
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 1000 x g for 10 minutes) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.[13]
-
Washing and Storage: The membrane pellet is washed with fresh buffer and centrifuged again. The final pellet is resuspended in a suitable buffer, protein concentration is determined (e.g., using a BCA protein assay), and the membrane preparations are stored at -80°C until use.[13]
2. Competitive Binding Assay:
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.[10]
-
Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors, [3H]spiperone for D2/D3 receptors) and varying concentrations of the unlabeled test compound (N-phenylpiperazine derivative).[5][12]
-
Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a known, non-radioactive ligand (e.g., 10 µM serotonin for 5-HT1A, 10 µM haloperidol for D2/D3) to determine non-specific binding.[10]
-
Equilibrium: The incubation is carried out for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[14]
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters are then washed rapidly with ice-cold wash buffer to remove unbound radioligand.[10]
-
Quantification: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.[10]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity of the test compound (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest, providing information on the agonist or antagonist nature of a compound.[16][17]
1. Assay Principle: Agonist binding to a G protein-coupled receptor (GPCR) promotes the exchange of GDP for GTP on the α-subunit of the associated G protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation.[17]
2. Assay Procedure:
-
Incubation Mixture: The membrane preparation is incubated in an assay buffer containing GDP (typically 10-100 µM), MgCl2, and [35S]GTPγS.[18]
-
Compound Addition: The test compound (N-phenylpiperazine derivative) is added at various concentrations. For antagonist testing, the compound is pre-incubated with the membranes before the addition of a known agonist.
-
Initiation of Reaction: The binding reaction is initiated by the addition of the membranes or the [35S]GTPγS.
-
Incubation: The mixture is incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, similar to the radioligand binding assay.
-
Quantification and Analysis: The amount of [35S]GTPγS bound to the G proteins on the filters is determined by scintillation counting. The data is then analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.[19]
Visualizations
The following diagrams illustrate key concepts related to the SAR of N-phenylpiperazine derivatives.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Logical Relationships in SAR Studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 8. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. pdspdb.unc.edu [pdspdb.unc.edu]
- 16. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(2,4-Dimethylphenyl)piperazine's Serotonergic Profile Against Known Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the serotonergic activity of 1-(2,4-Dimethylphenyl)piperazine, a key moiety of the multimodal antidepressant Vortioxetine, in comparison to established serotonin receptor ligands.
This guide provides a comprehensive comparison of the binding affinity and functional profile of this compound at key serotonin (5-HT) receptors and the serotonin transporter (SERT). As this compound constitutes the core structure of the clinically effective antidepressant Vortioxetine (Lu AA21004), the data presented herein is based on the pharmacological profile of Vortioxetine. Studies have shown that Vortioxetine is metabolized to a major, pharmacologically inactive metabolite and a minor active metabolite that is not expected to cross the blood-brain barrier, indicating that the parent compound is primarily responsible for its in-vivo activity[1][2]. This analysis benchmarks its serotonergic properties against the endogenous ligand, serotonin, and other well-characterized pharmacological agents, providing valuable insights for researchers in neuroscience and drug development.
Quantitative Comparison of Binding Affinities
The following tables summarize the binding affinities (Ki, in nM) of this compound (as Vortioxetine) and selected reference ligands for various human serotonin receptors and the serotonin transporter. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity (Ki, nM) at 5-HT1 Receptor Subtypes and SERT
| Ligand | 5-HT1A | 5-HT1B | 5-HT1D | SERT |
| This compound (as Vortioxetine) | 15 [3][4] | 33 [3][4] | 54 [3] | 1.6 [3][4] |
| Serotonin (5-HT) | ~1-10 | ~5-20 | ~5-15 | ~200-700 |
| Buspirone | ~10-40 | >1000 | >1000 | >1000 |
| WAY-100635 | ~0.1-1 | >1000 | >1000 | >1000 |
Table 2: Binding Affinity (Ki, nM) at 5-HT2, 5-HT3, and 5-HT7 Receptors
| Ligand | 5-HT2A | 5-HT2C | 5-HT3A | 5-HT7 |
| This compound (as Vortioxetine) | >1000 | >1000 | 3.7 [3][4] | 19 [3][4] |
| Serotonin (5-HT) | ~5-20 | ~10-50 | ~100-500 | ~1-10 |
| Ketanserin | ~1-5 | ~20-100 | >1000 | >1000 |
| Ondansetron | >1000 | >1000 | ~1-5 | >1000 |
Functional Activity Profile
Beyond binding affinity, the functional consequence of ligand-receptor interaction is critical. This compound, as part of Vortioxetine, exhibits a multimodal mechanism of action.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways for the serotonin receptors discussed and the general workflows for the experimental protocols used to determine binding affinity and functional activity.
Figure 1. 5-HT1A Receptor Signaling Pathway.
Figure 2. 5-HT2A Receptor Signaling Pathway.
References
Validating the Biological Efficacy of 1-(2,4-Dimethylphenyl)piperazine in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of 1-(2,4-Dimethylphenyl)piperazine, also known as Vortioxetine when in its hydrochloride salt form, with other piperazine-based compounds in various cellular models.[1][2] The information presented is supported by experimental data from preclinical studies to aid in the evaluation of its therapeutic potential.
Comparative Efficacy of Piperazine Derivatives
The following table summarizes the biological effects of this compound and other notable piperazine derivatives in different cellular contexts. This comparative data highlights the diverse therapeutic potential of the piperazine scaffold.
| Compound | Target/Mechanism of Action | Cellular Model(s) | Observed Effect(s) | Quantitative Data (Example) |
| This compound (Vortioxetine) | Serotonin modulator (5-HT1A agonism, 5-HT3 antagonism, SERT inhibition)[1][3] | Neuronal cell lines | Modulation of serotonin levels, potential for treatment of cognitive impairment in depression[1][3] | - |
| 1,1-Dimethyl-4-phenylpiperazine iodide (DMPP) | Nicotinic acetylcholine receptor (nAChR) agonist[4] | U87 glioma cells, Chick embryonic chorioallantoic membrane (CAM)[4] | Inhibition of glioma size by suppressing vasculogenesis and angiogenesis; no significant effect on direct cell proliferation[4] | - |
| Novel 1-(2-aryl-2-adamantyl)piperazine derivatives | Undisclosed, potential sigma receptor modulation[5] | MDA-MB-435 melanoma cells[5][6] | Cytotoxic and anti-proliferative effects, inhibition of clonogenicity[5] | IC50 values ranging from 15 to 40 µM in various breast cancer cell lines for similar compounds[7] |
| N-Arylpiperazines with 4,5-Dihydrothiazole Ring | 5-HT1A receptor affinity[7] | Human prostate and breast cancer cell lines[7] | Significant reduction in cell viability in breast cancer cell lines[7] | IC50 values of 15-19 µM on MCF-7 breast cancer cells[7] |
| Phenylpiperazine derivatives of 1,2-Benzothiazine | Potential Topoisomerase II inhibition[8] | MCF7 (breast adenocarcinoma) and MCF10A (healthy breast) cell lines[8] | Cytotoxic activity comparable to doxorubicin in cancer cells, with some derivatives showing lower toxicity in healthy cells[8] | - |
| 1,4-Disubstituted piperazine-2,5-dione derivatives | Antioxidant via IL-6/Nrf2 loop pathway[9] | SH-SY5Y (neuroblastoma) cells[9] | Protection from H2O2-induced oxidative damage and apoptosis[9] | - |
Signaling Pathway of this compound (Vortioxetine)
This compound primarily functions as a multimodal antidepressant by targeting several key components of the serotonergic system.[1][3] Its action includes inhibiting the serotonin transporter (SERT), acting as an agonist at the 5-HT1A receptor, and as an antagonist at the 5-HT3 receptor.[1][3] This complex mechanism of action is believed to contribute to its therapeutic effects on mood and cognition.
Caption: Signaling pathway of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells in culture (e.g., U87, MDA-MB-435, SH-SY5Y)
-
96-well cell culture plates
-
Complete culture medium
-
This compound and alternative compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and alternative compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value for each compound.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect specific proteins in a cell lysate, such as cleaved caspase-3, a key marker of apoptosis.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples for 5 minutes.
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The intensity of the bands corresponding to the proteins of interest can be quantified using densitometry software.
Experimental Workflow: Cell Viability and Apoptosis Analysis
The following diagram illustrates a typical workflow for assessing the effect of a compound on cell viability and its potential to induce apoptosis.
Caption: Workflow for cell viability and apoptosis assays.
References
- 1. 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride | 960203-28-5 | Benchchem [benchchem.com]
- 2. 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine fumarate | C22H26N2O4S | CID 23658413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl]piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of cognitive impairment - Patent US-9125908-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl phenyl piperazine iodide (DMPP) induces glioma regression by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mono- versus Di-substituted Piperazine Derivatives in Neuropharmacology and Oncology
A detailed examination of the structure-activity relationship of piperazine derivatives, offering insights into their therapeutic potential.
The piperazine scaffold is a cornerstone in modern medicinal chemistry, with its derivatives showing a wide array of biological activities. The substitution pattern on the piperazine ring, particularly whether it is mono- or di-substituted, can significantly influence its pharmacological profile. This guide provides a comparative study of representative mono- and di-substituted piperazine derivatives, focusing on their activity in the central nervous system (CNS) and their potential as anticancer agents. We present quantitative data on their biological activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid researchers, scientists, and drug development professionals in their work.
Data Presentation: A Head-to-Head Comparison
To illustrate the impact of the substitution pattern, we compare a mono-substituted piperazine derivative, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a known serotonin receptor agonist, with a di-substituted derivative, a 3-[(4-(3,4-dichlorophenyl)piperazin-1-yl)methyl]-1H-indole analogue. The following table summarizes their biological activities in different assays.
| Derivative | Substitution | Target/Assay | Activity Metric | Value | Reference |
| TFMPP | Mono-substituted | 5-HT1A Receptor Binding | Ki | 188 nM | [1] |
| 5-HT2A Receptor Binding | Ki | 130 nM | [1] | ||
| 5-HT2C Receptor Binding | Ki | 90 nM | [1] | ||
| Indole Analogue | Di-substituted | Cytotoxicity (HUH7 Liver Cancer Cell Line) | IC50 | 2.5 µM | [2] |
| Cytotoxicity (MCF7 Breast Cancer Cell Line) | IC50 | 5.0 µM | [2] | ||
| Cytotoxicity (HCT116 Colon Cancer Cell Line) | IC50 | 2.5 µM | [2] |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the key experiments cited in this guide.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.[3][4][5]
Materials:
-
HEK293 cells stably expressing the human dopamine D2 or serotonin 5-HT1A/2A/2C receptors.
-
Radioligand (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Mesulergine for 5-HT2C).
-
Competitor ligand (for determining non-specific binding, e.g., Haloperidol for D2).
-
Test compounds (piperazine derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target receptor to confluency.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
50 µL of test compound at various concentrations or buffer (for total binding).
-
50 µL of competitor ligand (e.g., 10 µM final concentration of haloperidol) for non-specific binding.
-
50 µL of radioligand (at a concentration near its Kd).
-
100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
-
Counting and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay is used to determine the cytotoxicity of a compound against cancer cell lines by measuring the total cellular protein content.[6][7][8][9][10]
Materials:
-
Cancer cell lines (e.g., HUH7, MCF-7, HCT116).
-
Complete cell culture medium.
-
Test compounds (piperazine derivatives).
-
Trichloroacetic acid (TCA) solution (10% w/v).
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).
-
Acetic acid solution (1% v/v).
-
Tris base solution (10 mM).
-
96-well microplates.
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates four times with slow-running tap water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plate for 5-10 minutes.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. zellx.de [zellx.de]
Receptor binding selectivity of 1-(2,4-Dimethylphenyl)piperazine versus other neuro-targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding selectivity of 1-(2,4-Dimethylphenyl)piperazine (DMPP) against a panel of key neuro-targets implicated in neuropsychiatric disorders. Due to the limited availability of a comprehensive public binding profile for DMPP, this document presents the available data and offers a comparison with two well-characterized psychoactive compounds: the anxiolytic agent buspirone and the atypical antipsychotic aripiprazole. This guide is intended to serve as a resource for researchers in drug discovery and development, providing insights into the potential pharmacological profile of DMPP and highlighting areas for further investigation.
Comparative Receptor Binding Affinity
The following tables summarize the available in vitro receptor binding affinities (Ki, nM) of this compound and the comparator compounds, aripiprazole and buspirone. A lower Ki value indicates a higher binding affinity.
Table 1: Serotonin Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (DMPP) | Aripiprazole | Buspirone |
| 5-HT₁A | Data Not Available | 1.7[1] | High Affinity[2][3][4][5] |
| 5-HT₂A | Data Not Available | 3.4[1] | Moderate Affinity |
| 5-HT₂B | Data Not Available | 0.36[1] | Data Not Available |
| 5-HT₂C | Data Not Available | 15[6] | Data Not Available |
| 5-HT₇ | Data Not Available | 39[6] | Data Not Available |
Table 2: Dopamine Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (DMPP) | Aripiprazole | Buspirone |
| D₂ | Data Not Available | 0.34[1] | Moderate Affinity[2][4][5] |
| D₃ | Data Not Available | 0.8[1] | Data Not Available |
| D₄ | Data Not Available | 44[6] | Data Not Available |
Table 3: Adrenergic Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (DMPP) | Aripiprazole | Buspirone |
| α₁ | Data Not Available | 57[6] | Data Not Available |
Note: The absence of data for this compound highlights a significant gap in the publicly available pharmacological literature. The provided data for aripiprazole and buspirone is derived from various sources and serves as a reference for the expected range of affinities for compounds targeting these receptors.
Experimental Protocols
The binding affinity data presented in this guide are typically determined using in vitro radioligand binding assays. Below is a generalized protocol for such an experiment.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific neuro-receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the receptor of interest.
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A receptors, [³H]spiperone for D₂ receptors).
-
Assay Buffer: A buffered solution optimized for receptor binding (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4).
-
Test Compound: this compound or comparator compounds at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding.
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters.
-
Scintillation Counter: An instrument to measure radioactivity.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, radioligand (at a fixed concentration, typically at or below its Kd), and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and the non-specific binding control.
-
Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a function of the log of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways & Experimental Workflow
To visualize the complex biological processes and experimental procedures involved, the following diagrams are provided in the DOT language.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Buspar (Buspirone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Comparative Antiproliferative Activity of Novel Piperazine Analogs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically successful drugs. Its inherent structural versatility has spurred the development of numerous novel analogs with potent antiproliferative activities against a range of cancer cell lines. This guide provides a comparative analysis of the in vitro efficacy of recently developed classes of piperazine derivatives, supported by experimental data to aid in ongoing cancer research and drug discovery efforts.
Comparative Efficacy of Novel Piperazine Analogs
The antiproliferative potential of various novel piperazine analogs has been evaluated across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values serve as a primary metric for this comparison, with lower values indicating greater potency. The following table summarizes the cytotoxic profiles of representative compounds from distinct classes of piperazine derivatives.
| Class of Piperazine Analog | Representative Compound | Cancer Cell Line | Cell Line Type | IC50/GI50 (µM) |
| Vindoline-Piperazine Conjugate | Compound 23 | MDA-MB-468 | Breast Cancer | 1.00[1][2][3] |
| HOP-92 | Non-Small Cell Lung Cancer | 1.35[1][2][3] | ||
| RXF 393 | Renal Cancer | 1.00[1] | ||
| MOLT-4 | Leukemia | 1.17[1] | ||
| Piperazine-Chalcone Hybrid | Compound Vd | - | VEGFR-2 Kinase Inhibition | 0.57[1] |
| HCT-116 | Colon Cancer | Good inhibitory activity (not quantified)[1] | ||
| Piperazine-Tethered Alepterolic Acid | Compound 3n | MDA-MB-231 | Triple-Negative Breast Cancer | 5.55 ± 0.56[4] |
| HepG2 | Hepatoma | More effective | ||
| A549 | Lung Cancer | Less toxic | ||
| MCF7 | Estrogen Receptor-Positive Breast Cancer | Less toxic | ||
| Phthalazine-Piperazine-1,2,4-Oxadiazole Hybrid | Compound 4d | MCF-7 | Breast Cancer | 0.90 ± 0.02[5] |
| A549 | Lung Cancer | 1.40 ± 0.06[5] | ||
| DU-145 | Prostate Cancer | 2.16 ± 0.02[5] | ||
| Piperazine Derivative | PCC | SNU-475 | Liver Cancer | 6.98 ± 0.11[6] |
| SNU-423 | Liver Cancer | 7.76 ± 0.45[6] | ||
| Piperazine-Linked Quinolinequinone | QQ1 | ACHN | Renal Cancer | 1.5 ± 0.16 |
| 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide | C-4 | A-549 | Lung Carcinoma | 33.20[7] |
| HCT-116 | Colon Cancer | 11.33[7] | ||
| C-5 | A-549 | Lung Carcinoma | 21.22[7] | |
| HCT-116 | Colon Cancer | 45.89[7] | ||
| (4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)ethanone | C-14 | MIAPaCa-2 | Pancreatic Cancer | <1[7] |
Experimental Protocols
The following protocols outline standard methodologies for determining the antiproliferative activity of novel compounds. These are generalized procedures and may require optimization based on the specific cell line and compound characteristics.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] These insoluble crystals are then dissolved in a solubilization solution, and the absorbance is measured, which is directly proportional to the number of living cells.[8][9]
Materials:
-
Novel piperazine analogs
-
Selected cancer cell line (e.g., MCF-7, A549, HCT-116)[5][10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[11]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency, then harvest and seed them into a 96-well plate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazine analogs in the complete culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay also measures the metabolic activity of cells. However, the formazan product of XTT reduction is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[9]
Materials:
-
Novel piperazine analogs
-
Selected cancer cell line
-
Complete cell culture medium
-
XTT labeling mixture (XTT and an electron-coupling reagent)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
XTT Addition: Add the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours to allow for the conversion of XTT to its formazan product.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 450 and 500 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values as described for the MTT assay.
Visualizations
Experimental Workflow for Antiproliferative Assay
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Validation of Analytical Methods for Piperazine Quantification
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of piperazine and its derivatives is critical for ensuring drug safety, efficacy, and quality. Cross-validation of analytical methods is a vital process to ensure the consistency and reliability of data, particularly when methods are transferred between laboratories or when different techniques are employed for the same analyte. This guide provides an objective comparison of common analytical methods for piperazine quantification, supported by experimental data from various studies.
Comparison of Analytical Method Performance
The selection of an analytical method for piperazine quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[1] High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.[2][3][4] The following table summarizes the performance characteristics of these methods based on published data.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Analyte(s) | Piperazine, N-Boc-piperazine | Piperazine, Posaconazole, BZP, TFMPP | Piperazine, 1-methyl piperazine, 1-ethyl piperazine, BZP, TFMPP |
| Matrix | Active Pharmaceutical Ingredients (API) | Human Plasma, Urine, Chicken and Pig Tissues | Pharmaceutical Drug Substances, Plasma, Urine, Cell Culture Medium |
| Linearity Range | 30 - 350 ppm[3][5] | 1 - 200 µg/kg[3] | 0 - 10 µg/mL[6] |
| Accuracy (% Recovery) | 104.87 - 108.06%[2] | 95.8 - 104.2%[7] | 76 - 108%[6] |
| Precision (%RSD) | < 1.13%[2] | ≤ 7.8%[7] | < 20%[6] |
| Limit of Detection (LOD) | 30 ppm[2] | 0.4 µg/kg[3] | 0.002 - 0.156 µg/mL[6] |
| Limit of Quantification (LOQ) | 90 ppm[2] | 1.0 µg/kg[3] | 0.008 - 0.625 µg/mL[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for HPLC-UV, LC-MS/MS, and GC-MS techniques for piperazine quantification.
HPLC-UV Method for Piperazine in API[3][5]
This method often requires derivatization of piperazine to make it UV-active, allowing for sensitive detection.[3][5]
-
Derivatization: Piperazine is reacted with a derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative.[3][5]
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Stock Solution: A stock solution of the piperazine derivative is prepared in the mobile phase.
-
Working Standard Solutions: A series of dilutions are made from the stock solution to create calibration standards.
-
Sample Preparation: The API sample is dissolved in a suitable solvent, and the derivatization reaction is carried out.
-
LC-MS/MS Bioanalytical Method for Piperazine Derivatives[7][9]
LC-MS/MS is a highly sensitive and selective method, making it ideal for the quantification of drugs and their metabolites in biological matrices.[4][9] The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in bioanalysis to ensure accuracy and precision.[9]
-
Sample Preparation (Protein Precipitation):
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
GC-MS Method for Piperazine Derivatives in Biological Fluids[6][10]
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For piperazine and its derivatives, derivatization is often necessary to improve their chromatographic properties.[6]
-
Sample Preparation (Solid Phase Extraction):
-
For plasma samples, protein precipitation is performed first.[10]
-
For urine samples, enzymatic hydrolysis may be required to cleave conjugates.[10]
-
The sample is then loaded onto a solid-phase extraction (SPE) column for cleanup and concentration.
-
The eluted sample is then derivatized (e.g., perfluoroacylation).[6]
-
-
GC-MS Conditions:
-
Column: A capillary column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[6]
-
Injector Temperature: 250°C.[11]
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.[11]
-
Mass Spectrometry Mode: Selected Ion Monitoring (SIM) for quantification.[10]
-
Visualizing Workflows and Relationships
Diagrams can effectively illustrate complex processes and relationships. The following diagrams were created using Graphviz (DOT language) to visualize the experimental workflow for method cross-validation and a generic signaling pathway where a piperazine-containing drug might act.
Cross-validation workflow for analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. scholars.direct [scholars.direct]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scholars.direct [scholars.direct]
- 11. researchgate.net [researchgate.net]
A Comparative Neuropharmacological Profile of 1-(2,4-Dimethylphenyl)piperazine (Vortioxetine) and Other Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuropharmacological effects of 1-(2,4-Dimethylphenyl)piperazine, also known as vortioxetine, against other notable piperazine derivatives: 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(3-chlorophenyl)piperazine (mCPP), and 1-(4-methoxyphenyl)piperazine (MeOPP). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective performance assessment for research and drug development purposes.
Introduction to this compound (Vortioxetine)
This compound (vortioxetine) is a multimodal antidepressant that exhibits a unique and complex mechanism of action.[1] It is a potent inhibitor of the serotonin transporter (SERT) and also modulates several serotonin receptors.[2][3] Specifically, it acts as a 5-HT3, 5-HT1D, and 5-HT7 receptor antagonist, a 5-HT1B receptor partial agonist, and a 5-HT1A receptor agonist.[2][4] This distinct pharmacological profile is believed to contribute to its efficacy in treating major depressive disorder and its potential effects on cognitive function.[3][5]
Comparative Quantitative Data
The following tables summarize the in vitro binding affinities (Kᵢ) and functional potencies (IC₅₀/EC₅₀) of this compound and comparator piperazine derivatives at key neuropharmacological targets. This data is essential for understanding their structure-activity relationships and predicting their neuropharmacological effects.
Table 1: Receptor and Transporter Binding Affinities (Kᵢ, nM)
| Compound | SERT | 5-HT₁ₐ | 5-HT₁ₑ | 5-HT₁ₒ | 5-HT₂ₐ | 5-HT₂C | 5-HT₃ | 5-HT₇ |
| This compound (Vortioxetine) | 1.6[2] | 15[2] | 33[2] | 54[2] | - | - | 3.7[2] | 19[2] |
| 1-Benzylpiperazine (BZP) | >10,000[6] | >10,000[6] | - | - | >10,000[6] | >10,000[6] | - | - |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | - | 288-1950[7] | 30-132[7] | 282[7] | 160-269[7] | 62[7] | 2373[7] | - |
| 1-(3-Chlorophenyl)piperazine (mCPP) | - | - | - | - | - | - | - | - |
| 1-(4-Methoxyphenyl)piperazine (MeOPP) | - | - | - | - | - | - | - | - |
| Note: A lower Kᵢ value indicates a higher binding affinity. Data is compiled from various sources, and experimental conditions may vary. |
Table 2: Functional Activity (IC₅₀/EC₅₀, nM)
| Compound | SERT Inhibition (IC₅₀) | 5-HT₁ₐ Agonism (EC₅₀) | 5-HT₁ₑ Partial Agonism (EC₅₀) | 5-HT₃ Antagonism (IC₅₀) | 5-HT₇ Antagonism (IC₅₀) |
| This compound (Vortioxetine) | 5.4[2] | - | 460 (22% intrinsic activity)[8] | - | 2080[8] |
| 1-Benzylpiperazine (BZP) | - | - | - | - | - |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 121[7] | - | - | - | - |
| 1-(3-Chlorophenyl)piperazine (mCPP) | - | - | - | - | - |
| 1-(4-Methoxyphenyl)piperazine (MeOPP) | - | - | - | - | - |
| Note: A lower IC₅₀/EC₅₀ value indicates greater potency. Data is compiled from various sources, and experimental conditions may vary. |
Signaling Pathways and Mechanisms of Action
The neuropharmacological effects of these piperazine derivatives are mediated through their interaction with various components of the serotonergic and other neurotransmitter systems.
Caption: Mechanism of serotonin reuptake inhibition by this compound (vortioxetine).
Vortioxetine's primary mechanism involves the blockade of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[2]
Caption: Multimodal receptor activity of this compound (vortioxetine).
In addition to SERT inhibition, vortioxetine directly interacts with multiple serotonin receptor subtypes, acting as an agonist, partial agonist, or antagonist. This multimodal activity is thought to contribute to its overall clinical profile.[2][4]
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the neuropharmacological profiles of the compared piperazine derivatives.
Radioligand Displacement Assay for Serotonin Receptors
This protocol is used to determine the binding affinity (Kᵢ) of a test compound for a specific serotonin receptor subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human serotonin receptor of interest (e.g., 5-HT₁ₐ, 5-HT₃).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being assayed (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Granisetron for 5-HT₃).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing various salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM serotonin for 5-HT₁ₐ, 10 µM ondansetron for 5-HT₃).
-
Test Compounds: Serial dilutions of the piperazine derivatives.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and the non-specific binding control.
-
Competition Binding: Add cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Caption: Experimental workflow for a radioligand displacement assay.
Serotonin Transporter (SERT) Inhibition Assay
This protocol measures the potency (IC₅₀) of a test compound to inhibit the reuptake of serotonin by the serotonin transporter.
Materials:
-
Cells: HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
Radiolabeled Substrate: [³H]Serotonin.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution.
-
Non-specific Uptake Control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine or paroxetine).
-
Test Compounds: Serial dilutions of the piperazine derivatives.
-
Scintillation Counter.
Procedure:
-
Cell Plating: Seed hSERT-expressing cells in 96-well plates and grow to confluency.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound or the non-specific uptake control for 10-15 minutes at 37°C.
-
Initiation of Uptake: Add [³H]Serotonin to each well to initiate the uptake process.
-
Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of serotonin uptake.
-
Termination of Uptake: Rapidly aspirate the buffer and wash the cells with ice-cold assay buffer to stop the uptake.
-
Cell Lysis and Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the radioactivity.
-
Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Caption: Experimental workflow for a serotonin transporter (SERT) uptake inhibition assay.
Conclusion
This compound (vortioxetine) demonstrates a unique and multimodal neuropharmacological profile characterized by high-affinity binding and potent inhibition of the serotonin transporter, coupled with distinct agonist, partial agonist, and antagonist activities at various serotonin receptor subtypes. This contrasts with other piperazine derivatives like BZP, which primarily acts as a monoamine releaser with low affinity for serotonin receptors, and TFMPP, which shows broader serotonin receptor agonism. The detailed quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals for the comparative evaluation of these and other novel piperazine-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology and clinical potential of vortioxetine in the treatment of major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clyte.tech [clyte.tech]
- 5. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Vortioxetine | C18H22N2S | CID 9966051 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vivo Efficacy of 1-Arylpiperazine Scaffolds: A Comparative Analysis of Bioisosteric Modifications
For Researchers, Scientists, and Drug Development Professionals
The 1-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs. Its inherent physicochemical and pharmacological properties make it an attractive starting point for drug discovery campaigns targeting a wide range of biological targets. However, optimization of lead compounds often necessitates fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles. Bioisosteric replacement is a powerful strategy to achieve these modifications without drastically altering the core pharmacophore.
Comparative In Vivo Efficacy Data
The following tables summarize key in vivo efficacy data from studies comparing arylpiperazine derivatives with their bioisosteres. These examples highlight how subtle structural changes can lead to significant differences in biological activity.
Table 1: Comparison of Piperazine and Piperidine Bioisosteres as Histamine H₃ Receptor Antagonists
| Compound ID | Core Scaffold | Animal Model | Efficacy Endpoint | Dose | Result | Citation |
| 1b | Piperazine | Wistar Rat | Reduction in food intake | 10 mg/kg | Significant reduction | [1] |
| 2a | Piperidine | Wistar Rat | Reduction in food intake | 10 mg/kg | Less potent than 1b | [1] |
| 2b | Piperidine | Wistar Rat | Reduction in food intake | 10 mg/kg | Slightly lower activity than 1b | [1] |
Table 2: Antinociceptive Effects of Piperazine and Piperidine Derivatives
| Compound ID | Core Scaffold | Animal Model | Efficacy Endpoint | Dose | Result | Citation |
| 4 | Piperazine | Mouse | Hot Plate Test (analgesia) | 10 mg/kg | Moderate antinociceptive effect | [2][3] |
| 5 | Piperidine | Mouse | Hot Plate Test (analgesia) | 10 mg/kg | Significant antinociceptive effect | [2][3] |
Table 3: Anti-Tumor Efficacy of a Phenyl Bioisostere (Pyridine)
| Compound | Bioisosteric Replacement | Animal Model | Efficacy Endpoint | Result | Citation |
| Cabozantinib | Phenyl | Xenograft Chick Tumor (Hep3B) | Tumor Growth Inhibition | Potent inhibition | [4] |
| Compound 4 | Pyridine | Xenograft Chick Tumor (Hep3B) | Tumor Growth Inhibition | Greater inhibition than Cabozantinib | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for the key experiments cited.
Histamine H₃ Receptor Antagonist-Induced Anorexia Model
-
Animal Model: Male Wistar rats are used to assess the in vivo efficacy of the selected histamine H₃ receptor ligands.[1]
-
Acclimatization: Four days prior to the experiment, rats are individually housed in metabolic cages with ad libitum access to food and water.[1]
-
Baseline Measurement: Following a one-day adaptation period, daily food consumption is monitored for three consecutive days to establish a baseline.[1]
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) at a specified dose (e.g., 10 mg/kg).
-
Efficacy Measurement: Food intake is measured at regular intervals post-administration and compared to the baseline and a vehicle-treated control group. A statistically significant reduction in food intake indicates anorectic activity.
Hot Plate Test for Antinociceptive Activity
-
Animal Model: Male albino Swiss mice are commonly used for this assay.
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.
-
Procedure:
-
Mice are placed on the hot plate, and the latency to the first sign of nociception (e.g., jumping, licking of paws) is recorded.
-
A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.
-
Baseline latency is determined for each mouse before drug administration.
-
Test compounds or a control vehicle are administered (e.g., intraperitoneally).
-
The hot plate test is repeated at various time points after drug administration (e.g., 30, 60, 90 minutes).
-
-
Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Xenograft Tumor Model
-
Cell Lines: Human cancer cell lines (e.g., Hep3B hepatocellular carcinoma) are cultured in vitro.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) or a chick embryo model can be used.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the animals.
-
Treatment: Once tumors reach a palpable size, animals are randomized into treatment and control groups. The test compound, a reference drug (e.g., Cabozantinib), or vehicle is administered according to a predetermined schedule (e.g., daily oral gavage).[4]
-
Efficacy Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size. Tumors are then excised and weighed. The anti-tumor efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design.
Caption: Histamine H₃ Receptor Signaling Pathway.
Caption: General Experimental Workflow for In Vivo Studies.
References
- 1. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(2,4-Dimethylphenyl)piperazine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-(2,4-Dimethylphenyl)piperazine is crucial for ensuring laboratory safety and environmental protection. This compound is classified as a hazardous chemical and must be managed as regulated hazardous waste.[1][2][3] Under no circumstances should it be disposed of in regular trash or discharged into the sewer system.[1][4] Adherence to the following procedures will help mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal, it is imperative to be familiar with its hazards. This chemical is known to cause severe skin burns and eye damage, and is harmful if swallowed or in contact with skin.[2]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this substance. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Protective clothing (e.g., lab coat)
-
Eye and face protection (e.g., safety glasses with side shields or a face shield)[2]
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[2]
Spill Response: In the event of a spill, immediately evacuate the area. For minor spills, absorb the material with an inert substance like sand or vermiculite and collect it into a labeled container for hazardous waste disposal.[5] For major spills, contact your institution's Environmental Health and Safety (EHS) department.[5]
Hazard Summary
The primary hazards associated with this compound are summarized in the table below, based on the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2]
| Hazard Classification | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Danger | Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | Danger | Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 1C | Danger | Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | Danger | Causes severe eye damage |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through your institution's hazardous waste program.[1] The following steps provide a general guideline for its proper management and disposal.
1. Waste Identification and Segregation:
-
Identify the waste as "Hazardous Waste."[1]
-
Segregate this compound waste from other non-hazardous waste streams.[6] It is also important to avoid mixing it with incompatible materials, such as strong oxidizing agents.[2]
2. Containerization:
-
Use a suitable, leak-proof, and chemically compatible container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
Ensure the container is kept closed at all times, except when adding waste.[6]
3. Labeling:
-
Clearly label the waste container with a "Hazardous Waste" tag.[1]
-
The label must include the following information:
-
The full chemical name: "this compound" (avoid abbreviations or chemical formulas).[1]
-
The quantity or concentration of the waste.
-
The date of waste generation.
-
The location of origin (e.g., department, room number).
-
The name and contact information of the principal investigator or responsible person.[1]
-
Appropriate hazard pictograms (e.g., corrosive, health hazard).[1]
-
4. Storage:
-
Store the labeled waste container in a designated and secure hazardous waste accumulation area.[7]
-
The storage area should be cool, dry, and well-ventilated.[2]
5. Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to arrange for the disposal of the hazardous waste.[1]
-
Complete any required hazardous waste disposal forms as instructed by your EHS department.[1]
-
Do not attempt to transport the hazardous waste yourself. Trained EHS personnel will collect it from your designated accumulation area.[7]
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[6]
-
After triple-rinsing, the container can typically be disposed of as regular trash, but it is essential to deface or remove the original label.[7]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. fishersci.com [fishersci.com]
- 3. pfw.edu [pfw.edu]
- 4. acs.org [acs.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
Essential Safety and Operational Guidance for Handling 1-(2,4-Dimethylphenyl)Piperazine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the proper use of 1-(2,4-Dimethylphenyl)Piperazine, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Chemical Hazards: this compound is classified as a hazardous chemical that can cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with the skin.[1] Therefore, strict adherence to safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Material/Standard | Protection Level & Use Case |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | ANSI Z87.1, EN 166 | Always wear goggles to protect from splashes. A face shield should be worn in conjunction with goggles when there is a higher risk of splashing.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile Rubber, Neoprene, Butyl Rubber, PVC | Nitrile gloves are a good general-use option for incidental contact.[4] For extended contact or immersion, Butyl rubber and Neoprene offer excellent resistance to amines and corrosive substances.[5][6][7] Always inspect gloves for damage before use and replace them immediately if contaminated.[4] |
| Body Protection | Chemical-Resistant Apron or Lab Coat | Rubber or PVC | Wear to protect against skin contact. Ensure clothing is fully buttoned or fastened. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Air-purifying respirator with appropriate cartridges for organic vapors and amines. | Required when working in poorly ventilated areas, when heating the compound, or in case of spills. For emergencies or fire, a self-contained breathing apparatus (SCBA) is necessary.[3] |
| Foot Protection | Closed-toe Shoes | Chemically resistant material | To protect feet from spills. |
Experimental Protocol: Safe Handling and Disposal
Adherence to a strict experimental protocol is crucial for minimizing risks. The following step-by-step guidance outlines the safe handling, storage, and disposal of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[2]
-
Remove all sources of ignition from the work area.
-
Have spill control materials (e.g., absorbent pads, neutralizers) available.
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as detailed in the table above.
-
Ensure gloves are of the correct material and thickness for the planned duration of work.
3. Handling the Chemical:
-
Carefully open the container, avoiding inhalation of any dust or vapors.
-
Dispense the required amount of the chemical, minimizing the creation of dust or aerosols.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.[2]
4. Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Store in a locked cabinet or a secure area.
5. Spill and Emergency Procedures:
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
6. Decontamination and Disposal:
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
Dispose of contaminated waste, including used gloves and absorbent materials, in a designated hazardous waste container.
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not pour down the drain.
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. nj.gov [nj.gov]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. safeopedia.com [safeopedia.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Choosing the Right Glove Material: Guide to Chemical Protection - Blog [droppe.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
